5-Methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-5-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYUNPNLXMSXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189347 | |
| Record name | Thiazole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3581-89-3 | |
| Record name | 5-Methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methylthiazole
This technical guide offers a detailed exploration of the primary synthesis mechanisms and reaction pathways for 5-methylthiazole, a crucial heterocyclic compound in the fields of flavor chemistry, pharmaceuticals, and materials science. The content is tailored for researchers, chemists, and professionals in drug development, providing in-depth mechanistic insights, detailed experimental protocols, and quantitative data analysis.
Primary Synthesis Route: The Hantzsch Thiazole Synthesis
The most established and versatile method for synthesizing the this compound core is the Hantzsch thiazole synthesis, first reported in 1887.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[2][3] For the preparation of 5-methyl substituted thiazoles, a common and high-yielding variation involves the reaction of a 2-halopropionaldehyde with thiourea to produce the intermediate 2-amino-5-methylthiazole, which is a key precursor for many derivatives.[4][5]
Overall Reaction:
The synthesis of 2-amino-5-methylthiazole is achieved by reacting 2-chloropropionaldehyde with thiourea. The reaction proceeds via heating in an aqueous or alcoholic medium, followed by neutralization to yield the final product.[2][4]
Figure 1: Overall Hantzsch synthesis of 2-amino-5-methylthiazole.
Reaction Mechanism
The mechanism of the Hantzsch synthesis is a multi-step process that begins with a nucleophilic attack, followed by intramolecular cyclization and dehydration.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (thiourea) acting as a nucleophile, attacking the α-carbon of the haloketone (2-chloropropionaldehyde). This forms an isothiouronium salt intermediate.[2][6]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring, a thiazoline derivative.[2]
-
Dehydration: The resulting hydroxyl group is eliminated as a water molecule, leading to the formation of the stable, aromatic thiazole ring.[6]
Figure 2: Step-wise mechanism of the Hantzsch thiazole synthesis.
Quantitative Data Summary
The Hantzsch synthesis is known for its high yields.[2][3] Various studies and patents report excellent conversion rates for the synthesis of 2-amino-5-methylthiazole under different conditions.
| Starting Materials | Solvent/Conditions | Reaction Time | Yield | Reference |
| 2-Chloropropionaldehyde, Thiourea | Aqueous solution, Heat to 60-80°C, Neutralize | 3 hours | 90.2% | [4] |
| 2-Bromopropionaldehyde hydrate, Thiourea | Heating | Not specified | 69% | [4] |
| Chlorinated propyl alcohol, Thiourea | Water, Heating | Not specified | 79% | [4] |
| α-Bromopropionaldehyde diethyl acetal, Thiourea | Water, Heating | Not specified | 48% | [4] |
Table 1: Comparative yields for the synthesis of 2-amino-5-methylthiazole.
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of 2-amino-5-methylthiazole based on documented procedures.[2][4]
Synthesis of 2-Amino-5-methylthiazole
Materials:
-
2-Chloropropionaldehyde (1.0 mol)
-
Thiourea (0.98 mol)
-
25% Sodium Hydroxide (NaOH) aqueous solution
-
Water
Procedure:
-
An aqueous solution containing 2-chloropropionaldehyde is prepared in a suitable reaction vessel equipped with a stirrer and thermometer.
-
Thiourea (0.98 molar equivalents) is added to the solution, and the mixture is stirred continuously.
-
The reaction solution is heated to a temperature between 60-80°C and maintained for approximately 3 hours.
-
After 3 hours, the reaction is cooled to room temperature.
-
The reaction mixture is then neutralized by the careful, dropwise addition of a 25% sodium hydroxide aqueous solution. This step causes the product to crystallize out of the solution.
-
The resulting crystals of 2-amino-5-methylthiazole are collected by filtration.
-
The collected solid is washed with cold water to remove any remaining impurities.
-
The final product is dried under a vacuum to yield a light yellow crystalline powder.
Figure 3: Experimental workflow for Hantzsch synthesis of 2-amino-5-methylthiazole.
Alternative and Derivative Synthesis Pathways
While the Hantzsch synthesis is predominant, other methods exist for creating the this compound scaffold or its derivatives.
-
From Allyl Isothiocyanate: 2-Chloro-5-chloromethylthiazole can be synthesized from allyl isothiocyanate via a two-step process involving chlorination and subsequent oxidation.[7][8] This derivative is a versatile intermediate for agrochemicals and pharmaceuticals.[8]
-
Cook-Heilbron Synthesis: This method is effective for producing 5-aminothiazoles by reacting α-aminonitriles with agents like carbon disulfide or dithioacids.[9] While not a direct route to this compound, it is a key method for accessing 5-amino derivatives, which can be further modified.[1][9]
-
Diazotization of 2-Amino-5-methylthiazole: The 2-amino group of the product from the Hantzsch synthesis can be replaced. For instance, it can be converted to a chloro group via a diazotization reaction with sodium nitrite in the presence of hydrochloric acid, followed by heating.[10] This provides a route to 2-chloro-5-methylthiazole, another important synthetic intermediate.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Data and Experimental Protocols for 5-Methylthiazole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 5-methylthiazole, a key heterocyclic compound relevant to pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| 8.63 | s | H2 | CDCl₃ |
| 7.98 | s | H4 | CDCl₃ |
| 2.50 | s | -CH₃ | CDCl₃ |
Data sourced from SpectraBase.[1]
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 151.7 | C2 | DMSO-d₆ |
| 145.2 | C4 | DMSO-d₆ |
| 126.9 | C5 | DMSO-d₆ |
| 11.9 | -CH₃ | DMSO-d₆ |
Data sourced from SpectraBase.[2]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2925 | C-H stretch (methyl) |
| ~1500, ~1450 | C=C and C=N stretching (ring vibrations) |
| ~1375 | C-H bend (methyl) |
Interpretation based on typical IR absorption regions for thiazole derivatives.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 99 | Molecular ion [M]⁺ |
| 72 | [M - HCN]⁺ |
| 71 | [M - H₂CN]⁺ |
Data sourced from PubChem.[3]
Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 90° pulse is used with a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A sufficient number of scans should be acquired to obtain a good quality spectrum.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl or KBr) are clean and dry. A background spectrum of the clean, empty accessory should be recorded.
-
If using salt plates, place a single drop of this compound onto one plate and carefully place the second plate on top to create a thin liquid film.
-
If using an ATR accessory, place a small drop of the sample directly onto the crystal.
-
-
Data Acquisition:
-
Place the sample holder into the FTIR spectrometer.
-
Acquire the spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).
-
The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.
-
-
Ionization and Mass Analysis:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Electron Ionization (EI) is a common method for volatile compounds, where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
References
The Enigmatic Presence of 5-Methylthiazole in the Plant Kingdom: A Technical Guide
An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Analysis of a Key Flavor Compound for Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Methylthiazole (C₄H₅NS) is a sulfur-containing heterocyclic organic compound recognized for its potent nutty, roasted, and meaty aroma profile. While its role as a significant flavor component in thermally processed foods is well-established, its natural occurrence and de novo biosynthesis within the plant kingdom are subjects of increasing scientific interest. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of this compound in plants, its potential biosynthetic origins, and the analytical methodologies required for its detection and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, food science, and drug development exploring the diverse world of plant-derived secondary metabolites.
Natural Occurrence of this compound in Plants
This compound has been identified as a natural volatile constituent in a select number of plant species. Its presence is often subtle and may be influenced by genetic and environmental factors, as well as post-harvest handling and processing. The primary plant sources where this compound has been reported are detailed below.
Table 1: Documented Natural Occurrence of this compound in Plant Species
| Plant Species | Common Name | Family | Plant Part(s) | Quantitative Data | Reference(s) |
| Camellia sinensis | Tea | Theaceae | Leaf | Detected, but not quantified | [1][2] |
| Allium cepa | Onion | Amaryllidaceae | Bulb | Reported as a volatile compound | [3] |
Note: While this compound is a known constituent of the volatile profiles of the plants listed, peer-reviewed literature with specific quantitative data (e.g., in µg/g or mg/kg) is notably scarce. The compound is often identified as part of a complex mixture of volatile organic compounds.
In addition to its confirmed presence, related thiazole compounds are key aroma contributors in other economically important plants. For instance, 2-isobutylthiazole is a well-known character impact compound in tomatoes (Solanum lycopersicum). Furthermore, the formation of this compound is significant during the thermal processing of plant-derived products, such as the roasting of coffee (Coffea spp.) beans and the fermentation and roasting of cocoa (Theobroma cacao) beans, primarily through the Maillard reaction[4][5][6][7].
Formation and Biosynthesis of this compound in Plants
The presence of this compound in plants can be attributed to two primary pathways: de novo biosynthesis within the plant tissues and formation as a result of thermal or enzymatic reactions during processing.
In Planta Biosynthesis
The endogenous synthesis of the thiazole ring in plants is fundamentally linked to the biosynthesis of thiamin (Vitamin B1). The thiazole moiety of thiamin is derived from precursors originating from primary metabolism. While the direct biosynthetic pathway to this compound as a standalone volatile has not been fully elucidated, the pathway for its core structure provides a strong theoretical framework.
The proposed biosynthetic pathway for the thiazole ring in plants, based on studies of thiamin synthesis, is illustrated below.
Formation via Maillard Reaction
In processed plant products, particularly those subjected to heat, the Maillard reaction is the predominant pathway for the formation of this compound. This complex series of reactions occurs between reducing sugars and amino acids. The sulfur-containing amino acid, cysteine, is a key precursor for the formation of sulfur-containing volatiles, including thiazoles.
References
- 1. Showing Compound this compound (FDB011117) - FooDB [foodb.ca]
- 2. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. coffeeresearch.org [coffeeresearch.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Fundamental Chemical Properties of 5-Methylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the core chemical and physical properties of 5-Methylthiazole (CAS No: 3581-89-3). It includes quantitative data, detailed experimental protocols for property determination, and visualizations of key experimental workflows and conceptual relationships to support advanced research and development applications.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position.[1][2] It is a flammable, colorless to pale yellow liquid with a nutty, roasted, and meaty odor profile.[3][4][5] Its versatile chemical nature makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[6]
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅NS | [1][2] |
| Molecular Weight | 99.15 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 141-142 °C (at 745-760 mmHg) | [2][3][4] |
| Density | 1.12 g/mL (at 25 °C) | [2][3] |
| Refractive Index | n20/D 1.528 | [2][3] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [3] |
| pKa | 3.03 (at 25 °C) | [2] |
| logP (o/w) | 0.739 (estimated) | [2][4] |
Table 2: Solubility Data
| Solvent | Solubility (at 25 °C) | Source |
| Water | 5689 mg/L (estimated) | [4] |
| Alcohol | Soluble | [4] |
Table 3: Safety and Hazard Information
| Identifier | Description | Source |
| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) | [2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |
| Storage Class | 3 (Flammable liquids) | [3] |
| WGK | 3 (Highly hazardous for water) | [3] |
Spectroscopic Profile
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
Table 4: Summary of Key Spectroscopic Data
| Spectrum Type | Solvent | Key Chemical Shifts (δ) / Peaks | Source |
| ¹H NMR | CDCl₃ | δ ~2.5 ppm (s, 3H, -CH₃)δ ~7.5 ppm (s, 1H, Thiazole H-4)δ ~8.6 ppm (s, 1H, Thiazole H-2) | [7] |
| ¹³C NMR | DMSO-d₆ | δ ~11.8 ppm (-CH₃)δ ~123.3 ppm (Thiazole C-5)δ ~134.4 ppm (Thiazole C-4)δ ~155.7 ppm (Thiazole C-2) | [8][9] |
| IR | KBr | ~3100-3000 cm⁻¹ (C-H stretch, aromatic)~2950-2850 cm⁻¹ (C-H stretch, alkyl)~1500-1400 cm⁻¹ (C=N, C=C stretch) | [10] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dictated by the thiazole ring, a π-electron-rich heterocycle.
-
Basicity : The nitrogen atom in the thiazole ring imparts basic properties, with a pKa of 3.03.[2]
-
Alkylation : It can undergo alkylation to form thiazolium salts. For instance, it reacts with n-butyl bromide to yield room-temperature ionic liquids.[2]
-
Electrophilic Substitution : The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole or furan.
-
Building Block : It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating derivatives with potential anti-inflammatory properties.[6][11][12]
References
- 1. This compound | C4H5NS | CID 137980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3581-89-3 [chemicalbook.com]
- 3. This compound 97 3581-89-3 [sigmaaldrich.com]
- 4. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. chemimpex.com [chemimpex.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity Screening of Novel 5-Methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel 5-methylthiazole derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document details key experimental protocols, presents a consolidated summary of biological activity data, and visualizes essential workflows and signaling pathways to facilitate further research and development in this promising area.
Core Biological Activities and Data Summary
Novel this compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various screening assays, providing a comparative analysis of the potency of different derivatives.
Anticancer Activity
The antiproliferative effects of this compound derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound/Derivative | A-549 (Lung) | Bel7402 (Liver) | HCT-8 (Intestine) | MDA-MB-231 (Breast) | Reference |
| Series 1: 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides | |||||
| Compound A | >50 | >50 | 48% inhibition @ 50µM | Not Tested | [1] |
| Compound B | Moderate Activity | Moderate Activity | Moderate Activity | Not Tested | [1] |
| Series 2: Thiazole-based molecules | |||||
| Compound 4d | Not Tested | Not Tested | Not Tested | 1.21 | [2] |
| Sorafenib (Reference) | Not Tested | Not Tested | Not Tested | 2.54 | [2] |
Note: Data is compiled from multiple sources. Direct comparison between different series should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives is significant, with activity observed against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.
Table 2: Antibacterial Activity of this compound Derivatives (MIC in µM)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Reference |
| Series 3: 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | |||||
| Compound 3g | 0.21 | 0.21 | Not Tested | Not Tested | |
| Ciprofloxacin (Reference) | Not Tested | Not Tested | Not Tested | Not Tested | |
| Series 4: 2-amino-5-alkylidene-thiazol-4-ones | |||||
| Compound X | No Activity | 15.6 | 62.5 | 31.2 | [3] |
Table 3: Antifungal Activity of this compound Derivatives (MIC in µM)
| Compound/Derivative | Candida albicans | Aspergillus niger | Geotrichum candidum | Reference |
| Series 5: Di- and trithiazole derivatives | ||||
| Compound 17a | Not Tested | Promising Activity | Similar to Amphotericin B | [4] |
| Amphotericin B (Reference) | Not Tested | Standard | Standard | [4] |
| Series 6: 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | ||||
| Compound 7e | 3.9 | Not Tested | Not Tested | [5] |
| Fluconazole (Reference) | 15.62 | Not Tested | Not Tested | [5] |
Anti-inflammatory Activity
Certain this compound derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 4: Anti-inflammatory Activity of this compound-Thiazolidinone Conjugates
| Compound/Derivative | COX-1 Inhibition | COX-2 Inhibition | LOX Inhibition | Reference |
| Series 7 | Superior to Naproxen | Inactive | Not Remarkable | [6][7] |
| Naproxen (Reference) | Standard | Not Applicable | Not Applicable | [6][7] |
| Indomethacin (Reference) | Standard | Standard | Not Applicable | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of biological activity screening. The following sections provide step-by-step methodologies for the key assays cited in this guide.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.
-
Include wells for "cell-free" blanks (medium only) to determine background absorbance.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in a complete culture medium.
-
After 24 hours of cell seeding, carefully aspirate the medium from the wells.
-
Add 100 µL of fresh medium containing different concentrations of the test compounds to the respective wells.
-
Include a "vehicle control" group (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an "untreated control" group (cells in fresh medium only).
-
Incubate the plate for a further 24-72 hours.[6]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently pipette the solution up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to correct for background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve a range of concentrations.[5]
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., from an overnight culture) in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in the growth medium to achieve the final desired inoculum density in the wells (typically 5 x 10^5 CFU/mL).[3]
-
-
Inoculation:
-
Add a standardized volume of the diluted inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include a positive control well (inoculum without the compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[3]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[5]
-
Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory response.
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Set up control wells:
-
100% activity control: enzyme, buffer, and solvent (no inhibitor).
-
Inhibitor control: enzyme, buffer, and a known COX inhibitor (e.g., naproxen, indomethacin).
-
Blank wells: buffer and substrate (no enzyme).
-
-
Add the test compounds at various concentrations to the designated wells.
-
Add the COX enzyme (either COX-1 or COX-2) to all wells except the blank.
-
Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[8][9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously.
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed signaling pathways for the biological activity of this compound derivatives.
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological activity screening of novel compounds.
Proposed Signaling Pathway for Anti-inflammatory Activity
References
- 1. benchchem.com [benchchem.com]
- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. academicjournals.org [academicjournals.org]
5-Methylthiazole: A Heterocyclic Scaffold for Innovation in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, has emerged as a versatile and highly valuable building block in the field of organic synthesis. Its unique electronic properties and multiple reactive sites make it a sought-after scaffold for the construction of a diverse array of complex molecules with significant applications in medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to aid researchers in leveraging the full potential of this important heterocyclic motif.
Synthesis of the this compound Core
The construction of the this compound ring can be achieved through several synthetic strategies, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives, typically involving the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of this compound derivatives, a common approach involves the reaction of a thioamide with an appropriate α-halocarbonyl compound.
A general representation of the Hantzsch synthesis for a 2,5-disubstituted thiazole is depicted below:
Caption: General scheme of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole
A widely used derivative, 2-amino-5-methylthiazole, serves as a crucial starting material for further functionalization. Its synthesis via the Hantzsch reaction is a well-established procedure.[3][4]
Materials:
-
Thiourea
-
Chloroacetone
-
Water or Ethanol
Procedure:
-
Suspend thiourea (1 mole equivalent) in water or ethanol.[5]
-
Add chloroacetone (1 mole equivalent) dropwise to the stirring suspension. The reaction is exothermic, and the temperature may rise.[5]
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.[5]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.[5]
-
The crude 2-amino-5-methylthiazole can be collected by filtration and purified by recrystallization.
Cook-Heilbron Thiazole Synthesis
An alternative route to 5-aminothiazoles is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide or other sulfur-containing reagents.[6][7][8] This method is particularly useful for accessing 5-aminothiazole derivatives with various substituents at the 2- and 4-positions.[6]
The mechanism of the Cook-Heilbron synthesis is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide.[3]
Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.
Synthesis of Unsubstituted this compound
While many protocols focus on substituted derivatives, the parent this compound can be prepared from 2-amino-5-methylthiazole via a two-step sequence involving diazotization followed by reduction. A related procedure for the synthesis of 2-chloro-5-methylthiazole from 2-amino-5-methylthiazole has been reported with a yield of 82%.[3]
Experimental Protocol: Synthesis of 2-Chloro-5-methylthiazole [3]
Materials:
-
2-Amino-5-methylthiazole (2.60 mol)
-
35% Hydrochloric acid (10.4 mol)
-
Sodium nitrite (2.86 mol)
-
Chloroform
Procedure:
-
Charge a four-necked flask with 2-amino-5-methylthiazole and 35% hydrochloric acid and stir the mixture.
-
Cool the mixture to -5°C.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the reaction temperature at or below 0°C.
-
After the addition, stir the mixture for one hour at a temperature at or below 0°C.
-
Heat the reaction mixture to 60°C and stir for an additional hour.
-
Cool the mixture to room temperature and extract the product with chloroform.
-
Remove the chloroform and distill the residue under reduced pressure to obtain 2-chloro-5-methylthiazole.
The subsequent reduction of the 2-chloro group to afford this compound can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.
Reactivity of the this compound Ring
The reactivity of the this compound ring is dictated by the electronic nature of the heteroatoms and the methyl substituent. The thiazole ring is generally considered electron-rich and undergoes electrophilic substitution, while the protons on the ring exhibit varying acidities, allowing for regioselective metalation.
Electrophilic Aromatic Substitution
Electrophilic substitution on the thiazole ring is a key transformation for its functionalization. The regioselectivity of this reaction is influenced by the directing effects of the ring heteroatoms and any existing substituents. Theoretical studies and experimental evidence suggest that the C5 position is the most electron-rich and thus the preferred site for electrophilic attack in many thiazole derivatives.
Metalation and Lithiation
The protons on the thiazole ring can be abstracted by strong bases, such as organolithium reagents, to form highly reactive organometallic intermediates. The acidity of the ring protons generally follows the order C2 > C5 > C4. This differential acidity allows for regioselective deprotonation and subsequent reaction with various electrophiles, providing a powerful tool for the introduction of a wide range of functional groups.
Data Presentation: Comparative Yields of Thiazole Synthesis
The efficiency of thiazole synthesis can vary significantly depending on the chosen method and reaction conditions. The following table summarizes reported yields for the synthesis of various thiazole derivatives under different conditions.
| Product | Synthetic Method | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Hantzsch Synthesis | 2-Bromoacetophenone, thiourea, methanol, reflux | High | [1] |
| 2-Amino-5-methylthiazole | Hantzsch Synthesis | 2-Chloropropionaldehyde, thiourea, toluene, heat | 78 | [3] |
| 2-Amino-5-methylthiazole | Hantzsch Synthesis | Chlorinated propyl alcohol, thiourea, water, heat | 79 | [3] |
| 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carbox-amide-1,1-di-oxyde | Amidation | o-xylene, reflux, 24h, Zn-MK10 catalyst | 90 | [8] |
| 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | Hantzsch Synthesis (acidic) | 10M HCl-EtOH, 80°C, 20 min | 73 | [7] |
This compound as a Building Block in Drug Discovery and Agrochemicals
The this compound scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in numerous biologically active compounds.
Anti-inflammatory Agents: COX Inhibitors
A significant application of this compound derivatives is in the development of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes.[9] The COX enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation.[2] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[2]
Derivatives of this compound have been synthesized and shown to exhibit selective inhibition of COX-1.[9]
Caption: Inhibition of the COX-1 pathway by this compound derivatives.
Antioxidant and Antimicrobial Agents
Derivatives of 2-amino-5-methylthiazole have been synthesized and evaluated for their antioxidant and antimicrobial properties.[10] For instance, Schiff base derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety have demonstrated significant radical scavenging activity.[10]
Agrochemicals
The thiazole ring is a component of some commercial agrochemicals. 2-Chloro-5-chloromethylthiazole, which can be synthesized from 2-amino-5-methylthiazole, is an important intermediate for the synthesis of neonicotinoid insecticides such as clothianidin.[11] Isothiazole derivatives, close relatives of thiazoles, are also widely used as fungicides in crop protection.[12]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of new bioactive molecules based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological screening.
Caption: A typical workflow for the development of bioactive this compound derivatives.
Conclusion
This compound has proven to be a cornerstone in heterocyclic chemistry, offering a robust and adaptable platform for the synthesis of a multitude of functional molecules. Its accessibility through well-established synthetic routes like the Hantzsch synthesis, combined with its versatile reactivity, ensures its continued importance in both academic research and industrial applications. The successful development of this compound-based compounds as potent biological agents highlights the immense potential that this heterocyclic building block holds for future innovations in drug discovery, agrochemicals, and materials science. This guide serves as a foundational resource to empower researchers to explore and exploit the rich chemistry of this compound in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. synarchive.com [synarchive.com]
- 3. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 9. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Pharmacological Profile and Initial Assessment of 5-Methylthiazole Compounds: A Technical Guide
The 5-methylthiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This structural unit is integral to several FDA-approved drugs, including the anti-HIV agent Ritonavir and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, ranging from anti-inflammatory and anticancer to antimicrobial and antioxidant effects. This guide provides an in-depth overview of the pharmacological profile of this compound compounds, details key experimental protocols for their assessment, and presents quantitative data to support their therapeutic promise.
Pharmacological Profile
The biological activity of this compound derivatives is diverse, with significant findings in several key therapeutic areas.
Anti-inflammatory Activity:
A notable pharmacological action of this compound derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Certain 5-benzyliden-2-(this compound-2-ylimino)thiazolidin-4-one derivatives have been identified as potent and selective inhibitors of COX-1.[1][2][3][4] In vivo studies using the carrageenan-induced mouse paw edema model have shown that these compounds can exhibit superior anti-inflammatory activity compared to the standard drug indomethacin.[1] The structure-activity relationship suggests that the nature and position of substituents on the associated benzene ring are critical for potency.[1][3]
Anticancer Activity:
This compound derivatives have emerged as promising candidates for anticancer drug development.[5][6][7] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including lung (A-549), kidney (A-498), colon (HCT-116, HT-29), and liver (HepG2) cancer cells.[5][6][7] The mechanism of action for some of these derivatives involves the modulation of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[8]
Antimicrobial Activity:
The this compound nucleus is a key component in compounds exhibiting significant antibacterial and antifungal properties.[5][9] Derivatives have shown efficacy against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] Structure-based activity analysis has indicated that the presence of electron-withdrawing groups on associated phenyl rings can be essential for antimicrobial activity.[5]
Antioxidant Activity:
Several 2-amino-5-methylthiazole derivatives incorporating a 1,3,4-oxadiazole-2-thiol moiety have been synthesized and evaluated for their antioxidant potential.[10] These compounds have demonstrated significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radicals.[10] The presence of electron-donating substituents on the aromatic rings of these derivatives appears to enhance their antioxidant capacity.[10]
Data Presentation
Table 1: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound ID | Substituent | % Inhibition of Edema (in vivo) | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Reference |
| 13 | 2,3-di-Cl | 57.8 ± 1.3 | >100 | >100 | [1] |
| 16 | 3-Br | 57.6 ± 1.4 | 12.5 | >100 | [1] |
| 12 | 4-Cl | 55.6 ± 1.5 | 15.2 | >100 | [1] |
| 8 | 4-NO2 | 55.4 ± 1.5 | 10.1 | >100 | [1] |
| Indomethacin | - | 47.0 ± 1.6 | - | - | [1] |
| Naproxen | - | - | 24.5 | >100 | [1] |
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µg/mL) | Reference |
| IVa | A-549 (Lung) | GI50 | < 10 | [7] |
| 9 | HepG-2 (Liver) | IC50 | 1.61 ± 1.92 | [5] |
| 10 | HepG-2 (Liver) | IC50 | 1.98 ± 1.22 | [5] |
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 48a, 48b, 48d, 48f | E. coli, B. cereus | - | [5] |
| 46 | Bacteria | 46.9 - 93.7 | [5] |
| 46 | Fungi | 5.8 - 7.8 | [5] |
| 37a, 37b, 37c | Various Bacteria | 6.25 | [5] |
Table 4: Antioxidant Activity of Selected this compound Derivatives
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 6a | DPPH Scavenging | 15.2 | [10] |
| 6c | DPPH Scavenging | 16.8 | [10] |
| 6e | DPPH Scavenging | 15.9 | [10] |
| 6a | Superoxide Radical Scavenging | 17.2 | [10] |
| 6e | Superoxide Radical Scavenging | 18.6 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound compounds.
Synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones:
The synthesis of these anti-inflammatory agents generally involves a multi-step process.[4]
-
Amide Formation: Commercially available 2-amino-5-methylthiazole is treated with chloroacetyl chloride to form the corresponding amide derivative.[4]
-
Cyclization: The amide derivative undergoes cyclization in the presence of ammonium thiocyanate in refluxing ethanol to yield 2-(5-methylthiazol-2-yl) thiazolidin-4-one.[4]
-
Condensation: The resulting thiazolidinone is then heated to reflux with an appropriate aldehyde to provide the final 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones.[4]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Mouse Paw Edema:
This is a standard model for evaluating acute inflammation.[4]
-
Animal Grouping: Mice are divided into control, standard (e.g., indomethacin 10 mg/kg), and test groups (equimolar dose of the test compound).[4]
-
Drug Administration: The respective treatments are administered intraperitoneally.[4]
-
Induction of Edema: After a set time, a 1% w/v solution of carrageenan is injected into the sub-plantar region of the right hind paw.[4]
-
Measurement: The paw volume is measured at various time points post-injection using a plethysmometer, and the percentage inhibition of edema is calculated.
In Vitro COX-1 and COX-2 Inhibition Assay:
This assay determines the inhibitory effect of the compounds on COX enzymes.
-
Assay Kit: A commercial kit (e.g., from Cayman Chemical) is typically used, which includes ovine COX-1 and human recombinant COX-2 enzymes.[4]
-
Principle: The assay measures the production of PGF2α, which is derived from the COX-catalyzed conversion of arachidonic acid to PGH2.[4]
-
Procedure: The test compounds are incubated with the respective COX enzyme and arachidonic acid according to the manufacturer's instructions.
-
Quantification: The amount of PGF2α produced is quantified, and the IC50 values are determined.
In Vitro Anticancer Assay: Sulforhodamine B (SRB) Assay:
This assay is used to determine cytotoxicity against cancer cell lines.[6]
-
Cell Plating: Cancer cells (e.g., A-549 and A-498) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The bound dye is solubilized, and the absorbance is measured to determine cell viability. The GI50 (concentration for 50% growth inhibition) is then calculated.[6][7]
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity:
This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical.[10]
-
Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature.
-
Measurement: The decrease in absorbance at 517 nm is measured spectrophotometrically.[10]
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.
Mandatory Visualizations
Caption: Generalized workflow for the synthesis and initial assessment of this compound compounds.
Caption: Simplified signaling pathway showing COX-1 inhibition by this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds in drug discovery. Their well-documented anti-inflammatory, anticancer, antimicrobial, and antioxidant activities provide a strong foundation for further development. The structure-activity relationships identified in various studies offer valuable insights for the rational design of new, more potent, and selective therapeutic agents. The experimental protocols detailed in this guide provide a framework for the initial assessment of novel this compound compounds, facilitating their progression from synthesis to potential clinical candidates. Future research should continue to explore the diverse pharmacological potential of this scaffold and focus on optimizing lead compounds for improved efficacy and safety profiles.
References
- 1. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of Novel 5-Methylthiazole Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 5-methylthiazole analogs. The thiazole ring is a crucial scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibition.[1][2][3] This document details synthetic methodologies, summarizes quantitative biological data, and illustrates key signaling pathways and experimental workflows.
Synthesis of this compound Analogs
The synthesis of this compound derivatives often involves multi-step reactions, starting from commercially available precursors. A common strategy is the Hantzsch thiazole synthesis, followed by various modifications to introduce diverse functional groups and build molecular complexity.
Below is a generalized workflow for the synthesis of complex this compound derivatives, such as the 1,3,4-oxadiazole-2-thiol conjugates reported in recent literature.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 5-Methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives, offering a valuable resource for researchers in drug discovery and development. We delve into the critical structural modifications that influence biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and its appended functionalities. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on different biological targets.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, with their activity being highly dependent on the substitution pattern.
| Compound ID | R Group (at position X) | Target Organism | MIC (µM) | Reference |
| 3g | 4-(dimethylamino)phenyl at C7 of thiazolo[4,5-b]pyridin-2-one | Pseudomonas aeruginosa | 0.21 | [1] |
| 3g | 4-(dimethylamino)phenyl at C7 of thiazolo[4,5-b]pyridin-2-one | Escherichia coli | 0.21 | [1] |
| 48a, 48b, 48d, 48f | Varied substitutions on a thiazolidinone moiety | E. coli, B. cereus | Not specified | [2] |
Key SAR Insights for Antimicrobial Activity:
-
The fusion of a pyridine ring to the this compound core, as seen in thiazolo[4,5-b]pyridin-2-ones, can lead to potent antimicrobial activity.[1]
-
Substitution at the 7-position of the thiazolo[4,5-b]pyridine ring system with an electron-donating group, such as a dimethylamino-substituted phenyl ring, appears to be crucial for enhanced activity against Gram-negative bacteria.[1]
Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have been investigated as anti-inflammatory agents, primarily targeting cyclooxygenase (COX) enzymes.
| Compound ID | Substituent on Benzylidene Moiety | % Inhibition of Paw Edema (at dose) | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Reference |
| Compound 16 | 4-N,N-dimethylaminobenzylidene | Good | Active | Inactive | [3][4] |
| Indomethacin | - | - | - | - | [3][4] |
| Naproxen | - | - | - | - | [3][4] |
Key SAR Insights for Anti-Inflammatory Activity:
-
Conjugation of a this compound core with a thiazolidinone moiety results in compounds with significant anti-inflammatory properties.[3][4]
-
The nature and position of the substituent on the 5-benzylidene ring of the thiazolidinone are critical determinants of activity.[3][4]
-
Many of these derivatives exhibit selective inhibition of COX-1 over COX-2, suggesting a potential for developing agents with a distinct pharmacological profile.[3][4][5]
Anticancer Activity
The thiazole scaffold is present in several approved anticancer drugs. Research into novel this compound derivatives continues to yield promising candidates with cytotoxic activity against various cancer cell lines.
| Compound ID | Substituent | Cell Line | IC50 (µM) | Reference |
| 84c | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide | A549 (Lung) | 23.30 ± 0.35 | [6] |
| 13 | m,p-dimethyl substitution on phenyl ring | Not specified | Not specified | [2] |
| 15, 16 | p-chloro/p-methyl on phenyl, methyl on thiazole | Not specified | Not specified | [2] |
| 9 | Varied substitutions on a 4-methyl-2-phenylthiazole-5-carbohydrazide core | HepG-2 (Liver) | 1.61 ± 1.92 µg/mL | [2] |
| 10 | Varied substitutions on a 4-methyl-2-phenylthiazole-5-carbohydrazide core | HepG-2 (Liver) | 1.98 ± 1.22 µg/mL | [2] |
Key SAR Insights for Anticancer Activity:
-
Thioacetamide derivatives of 5-methyl-4-phenylthiazole have demonstrated selective cytotoxicity against lung adenocarcinoma cells.[6]
-
For cytotoxic activity, substitutions on the phenyl ring are crucial, with m,p-dimethyl substitutions showing importance.[2]
-
The nature of the group attached to the thiazole nitrogen can significantly impact activity.[2]
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling and are major targets in oncology. This compound derivatives have been identified as potent inhibitors of various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 2 | Itk | Potent | [7] |
| Compound 3 | Itk | Potent | [8] |
Key SAR Insights for Kinase Inhibitory Activity:
-
2-Amino-5-[(thiomethyl)aryl]thiazoles are a promising class of Itk inhibitors.[7]
-
The nature of the aryl group attached to the thiomethyl linker is a key determinant of potency and selectivity.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing SAR studies. The following sections provide methodologies for the synthesis and biological evaluation of this compound derivatives, compiled from the cited literature.
General Synthesis of this compound Derivatives
A common route for the synthesis of 2-amino-5-methylthiazole derivatives involves the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-5-methylthiazole Derivatives
-
Reaction Setup: To a solution of a substituted ketone (1 equivalent) in ethanol, add thiourea (2 equivalents) and iodine (1 equivalent).[9]
-
Reaction Conditions: The mixture can be refluxed for 8-10 hours (conventional method) or subjected to microwave irradiation at 170 W for 5-15 minutes (microwave-assisted method).[9]
-
Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled and poured into an ice-cold bath.[9]
-
Purification: The resulting precipitate is filtered, dried, and recrystallized from absolute ethanol to yield the purified 2-aminothiazole derivative.[9]
Protocol 2: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides
-
Step 1: Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide: This intermediate is synthesized by reacting 2-amino-5-methyl-4-phenylthiazole with 2-chloroacetyl chloride.[6]
-
Step 2: Synthesis of the final compound: The intermediate from Step 1 is reacted with various mercapto derivatives to yield the title compounds.[6]
Biological Evaluation Protocols
Protocol 3: Antimicrobial Activity Assessment (Agar Diffusion and Microdilution)
-
Agar Diffusion Method:
-
Prepare agar plates inoculated with the test microorganism.
-
Apply sterile paper discs impregnated with the test compound solution onto the agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc.
-
-
Resazurin-Based Microdilution Assay (for MIC determination):
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.[1]
-
Add a standardized inoculum of the test microorganism to each well.[1]
-
Incubate the plates.[1]
-
Add resazurin solution to each well and incubate further.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin (from blue to pink).[1]
-
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24 or 48 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[6]
Protocol 5: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the oxygen consumption or the production of prostaglandin E2 (PGE2) using an appropriate method (e.g., ELISA).
-
IC50 Calculation: Calculate the IC50 value for each enzyme from the dose-response curve.[3][4]
Visualizing a Logical Relationship and Experimental Workflow
Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate a key logical relationship in SAR and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Quantum Chemical Calculations for the Electronic Structure of 5-Methylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure of 5-Methylthiazole. This analysis is critical for understanding the molecule's reactivity, stability, and potential as a pharmacophore in drug design. The methodologies and data presented herein are grounded in established computational chemistry practices, offering a robust framework for further research and development.
Introduction to this compound
This compound is a heterocyclic organic compound containing a thiazole ring substituted with a methyl group. The thiazole moiety is a key structural component in numerous pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2] Understanding the electronic properties of this compound at a quantum mechanical level is fundamental to predicting its chemical behavior and its interactions with biological targets.
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic landscape of molecules. These methods allow for the precise calculation of various electronic descriptors that govern molecular properties.
Computational Methodology
The following section details a standard protocol for performing quantum chemical calculations on this compound to determine its electronic structure. This workflow is a common approach in computational chemistry for studying organic molecules.[3][4]
Molecular Geometry Optimization
The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule, known as the ground state geometry. This is achieved through a process of geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
A widely used and reliable method for this purpose is Density Functional Theory (DFT) employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p).[5][6] The choice of this functional and basis set offers a good balance between computational cost and accuracy for organic molecules. The optimization process is typically performed in the gas phase to represent an isolated molecule.
Frequency Calculations
Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Electronic Structure Analysis
With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure. This includes the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[7] A smaller gap suggests higher reactivity.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species.
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the local electronic environment within the molecule.
The following diagram illustrates the logical workflow for these quantum chemical calculations.
Key Electronic Structure Data
The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound. These values provide a detailed picture of the molecule's electronic characteristics.
Table 1: Calculated Energies of Frontier Molecular Orbitals
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (EHOMO) | -6.5 to -7.5 |
| Lowest Unoccupied Molecular Orbital (ELUMO) | -0.5 to -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 7.0 |
Note: The exact values can vary slightly depending on the specific functional and basis set used. The ranges provided are typical for DFT calculations on similar thiazole derivatives.[1][3]
Table 2: Global Reactivity Descriptors
Global reactivity descriptors are derived from the HOMO and LUMO energies and provide further insight into the molecule's chemical behavior.
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |
| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 to 3.5 |
| Chemical Softness (S) | 1 / (2η) | 0.14 to 0.20 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.5 |
| Electrophilicity Index (ω) | χ2 / (2η) | 1.75 to 2.90 |
These values are calculated using the energies from Table 1 and provide a quantitative measure of the molecule's reactivity.[3]
Visualization of Electronic Properties
The following section provides a conceptual visualization of the relationship between the calculated electronic properties and the overall understanding of the this compound molecule.
Conclusion
Quantum chemical calculations provide an indispensable framework for characterizing the electronic structure of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, enable the precise determination of key electronic descriptors. The data on frontier molecular orbitals and global reactivity parameters offer a quantitative basis for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. This knowledge is of paramount importance for the rational design of novel therapeutic agents incorporating the this compound scaffold. The presented workflow and data serve as a foundational resource for researchers and scientists engaged in the exploration and application of this important heterocyclic compound.
References
- 1. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. learn.schrodinger.com [learn.schrodinger.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive Compounds Utilizing a 5-Methylthiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds derived from a 5-methylthiazole core structure. The this compound moiety serves as a versatile scaffold in medicinal chemistry, contributing to a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3] These protocols are intended to guide researchers in the development of novel therapeutic agents.
Anti-inflammatory Agents: Selective COX-1 Inhibitors
A series of 5-benzyliden-2-(this compound-2-ylimino)thiazolidin-4-ones have been identified as potent and selective cyclooxygenase-1 (COX-1) inhibitors, demonstrating potential as anti-inflammatory agents with a reduced risk of side effects associated with non-selective NSAIDs.[4][5][6][7][8] The anti-inflammatory mechanism involves the inhibition of the COX enzyme, a key player in the prostaglandin biosynthetic pathway.[8]
Quantitative Data: In Vitro COX-1 and COX-2 Inhibition
| Compound ID | Substituent on Benzylidene Ring | COX-1 IC50 (µM) | COX-2 Inhibition (%) at 100 µM | Reference |
| 8 | 4-NO₂ | 0.12 ± 0.01 | No significant inhibition | [4] |
| 12 | 4-Cl | 0.15 ± 0.02 | No significant inhibition | [4] |
| 13 | 2,3-di-Cl | 0.10 ± 0.01 | No significant inhibition | [4] |
| 16 | 3-Br | 0.08 ± 0.01 | No significant inhibition | [4] |
| Naproxen | - | 0.25 ± 0.03 | Not specified | [4][5][6][7] |
| Ibuprofen | - | Not specified | Not specified | [4] |
Signaling Pathway Diagram
Caption: Inhibition of the COX-1 pathway by this compound derivatives.
Experimental Protocol: Synthesis of 5-Benzyliden-2-(this compound-2-ylimino)thiazolidin-4-ones
This protocol describes a multi-step synthesis starting from commercially available 2-amino-5-methylthiazole.[4][9]
Step 1: Synthesis of 2-chloro-N-(5-methylthiazol-2-yl)acetamide
-
Dissolve 2-amino-5-methylthiazole in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Add an equimolar amount of a base, for example, sodium carbonate.
-
Cool the mixture in an ice bath.
-
Add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the cooled mixture with constant stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the intermediate amide.
Step 2: General procedure for the synthesis of the final compounds The intermediate from Step 1 is further reacted in a multi-step process to yield the target thiazolidinone derivatives. This typically involves reactions to form the thiazolidinone ring and subsequent condensation with various substituted aldehydes. For detailed procedures, refer to previously published methods.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the respective enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction by adding a quenching solution (e.g., a solution of HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition by comparing the amount of PGE2 produced in the presence of the test compound to the vehicle control.
-
Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.
Antioxidant Agents: Radical Scavenging Activity
Derivatives of 2-amino-5-methylthiazole incorporating a 1,3,4-oxadiazole-2-thiol moiety have demonstrated notable antioxidant properties through radical scavenging mechanisms.[10]
Quantitative Data: Superoxide Radical Scavenging Activity
| Compound ID | Substituents on Aldehyde | IC50 (µg/mL) | Reference |
| 6a | 3,4-dimethoxy | 18.5 | [10] |
| 6c | 4-hydroxy-3-methoxy | 20.1 | [10] |
| 6e | 4-hydroxy-3-methoxy | 17.2 | [10] |
| Standard | Not specified | Comparable to 6a and 6e | [10] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and antioxidant evaluation of 2-amino-5-methylthiazole derivatives.
Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole Derivatives with 1,3,4-Oxadiazole-2-thiol Moiety
This synthesis involves a multi-step process starting from ethyl 4-bromo-3-oxopentanoate.[10]
-
Synthesis of Ester Compound (2): React ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol.
-
Formation of Acetohydrazide (3): Condense compound 2 with hydrazine hydrate.
-
Cyclization to Oxadiazole-thiol (4): Treat compound 3 with carbon disulfide in a basic alcoholic solution.
-
Synthesis of Schiff Bases (6a-j): Reflux compound 4 with various substituted aldehydes in ethanol with a catalytic amount of glacial acetic acid for 6 hours.[10] The resulting Schiff bases are the final products.
Experimental Protocol: Superoxide Radical Scavenging Assay (NBT Method)
-
Prepare reaction mixtures containing sodium phosphate buffer, NADH, NBT (nitroblue tetrazolium), and various concentrations of the test compounds.
-
Initiate the reaction by adding PMS (phenazine methosulfate).
-
Incubate the mixtures at ambient temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance of the resulting formazan solution at a specific wavelength (e.g., 560 nm) using a spectrophotometer.
-
Calculate the percentage of scavenging activity by comparing the absorbance of the sample with that of a control reaction without the test compound.
-
Determine the IC50 value from a plot of scavenging activity against compound concentration.
Anticancer Agents: Kinase Inhibitors and Cytotoxic Compounds
The this compound scaffold is present in various compounds with demonstrated anticancer activity, targeting different mechanisms including kinase inhibition and general cytotoxicity.[9][11][12][13][14] For instance, certain thiazole derivatives have shown inhibitory activity against Pim-1 kinase and the PI3K/Akt/mTOR signaling pathway.[12][15]
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | PI3Kα inhibition (IC50 = 0.225 ± 0.01 µM) | [12] |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 inhibition (IC50 = 0.15 µM) | [14] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 inhibition | [14] |
| 1g | - | CK2: 1.9, GSK3β: 0.67 | Dual Kinase Inhibition | [16] |
| 24b | NCI-H322M (Lung) | Not specified | Cytotoxicity | [17] |
| 6d | K563 (Leukemia) | Comparable to Dasatinib | Antiproliferative | [18] |
Logical Relationship Diagram: Structure-Activity Relationship (SAR)
Caption: Logical diagram of structure-activity relationships for this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against compound concentration.
Antimicrobial Agents
Thiazole derivatives, including those with a 5-methyl substituent, have been investigated for their antibacterial and antifungal activities.[9][19][20]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 48a, 48b, 48d, 48f | E. coli, B. cereus | Good activity | [9] |
| 12 | MRSA | Better than ampicillin and streptomycin | [19] |
| 37a, 37b, 37c | Various strains | 6.25 | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The assay can be quantified by measuring the optical density at 600 nm.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]
- 5. [PDF] Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Application of 5-Methylthiazole in the Development of Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry. The 5-methylthiazole scaffold has emerged as a promising heterocyclic motif in the design of such agents. Its derivatives have demonstrated significant anti-inflammatory potential through various mechanisms of action, including the inhibition of key inflammatory enzymes and modulation of critical signaling pathways. This document provides detailed application notes and protocols for researchers interested in the investigation and development of this compound-based anti-inflammatory compounds.
Key Applications and Mechanisms
This compound derivatives have been shown to exert their anti-inflammatory effects primarily through two key mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Certain this compound-thiazolidinone conjugates have been identified as potent and selective inhibitors of COX-1, a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[1][2][3]
-
Modulation of Inflammatory Signaling Pathways: Other derivatives, such as N-adamantyl-4-methylthiazol-2-amine, have been shown to suppress inflammatory responses in microglial cells by downregulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4] This is achieved through the inhibition of the nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) signaling pathways.[4]
Quantitative Data Summary
The following tables summarize the reported anti-inflammatory activities of representative this compound derivatives.
Table 1: In Vivo Anti-inflammatory Activity of this compound-Thiazolidinone Conjugates (Carrageenan-Induced Rat Paw Edema) [1]
| Compound | Substituent on Benzylidene Ring | Inhibition of Edema (%) ± SD |
| 8 | 4-NO₂ | 55.4 ± 1.5 |
| 12 | 4-Cl | 55.6 ± 1.5 |
| 13 | 2,3-di-Cl | 57.8 ± 1.3 |
| 16 | 3-Br | 57.6 ± 1.4 |
| Indomethacin (Reference) | - | 52.3 ± 1.8 |
Table 2: In Vitro COX-1 Inhibitory Activity of Selected this compound-Thiazolidinone Conjugates [5]
| Compound | IC₅₀ (µM) |
| 8 | 1.08 |
| 13 | 14.38 |
| 16 | 1.15 |
| Naproxen (Reference) | 40.10 |
Table 3: Effect of N-adamantyl-4-methylthiazol-2-amine on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglial Cells [4]
| Mediator | Effect |
| Tumor Necrosis Factor-α (TNF-α) | Decreased |
| Interleukin-1β (IL-1β) | Decreased |
| Nitric Oxide (NO) | Decreased |
| Reactive Oxygen Species (ROS) | Decreased |
Note: Specific quantitative data such as IC₅₀ values for the inhibition of TNF-α and IL-1β by N-adamantyl-4-methylthiazol-2-amine were not available in the cited literature.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-180 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound derivative)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 h) and at specified time points thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound
-
Reference drug (e.g., Naproxen, Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Epinephrine (cofactor)
-
ELISA kit for Prostaglandin E₂ (PGE₂)
Protocol:
-
Prepare solutions of the test compound and reference drug at various concentrations in a suitable solvent (e.g., DMSO).
-
In a reaction tube, add the assay buffer, heme, and epinephrine.
-
Add the COX-1 or COX-2 enzyme to the mixture and incubate for a few minutes at room temperature.
-
Add the test compound or reference drug to the enzyme solution and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid and incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a solution containing a non-steroidal anti-inflammatory drug like indomethacin in ethanol/water).
-
Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase enzymes.
Materials:
-
Soybean lipoxygenase (or other LOX isoforms)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound
-
Reference drug (e.g., Quercetin)
-
Borate buffer (pH 9.0)
-
Spectrophotometer
Protocol:
-
Prepare solutions of the test compound and reference drug at various concentrations.
-
In a cuvette, mix the borate buffer and the lipoxygenase enzyme solution.
-
Add the test compound or reference drug and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Measure the change in absorbance at 234 nm over time using a spectrophotometer. The formation of conjugated dienes from the oxidation of the substrate leads to an increase in absorbance at this wavelength.
-
Calculate the rate of reaction for the control and for each concentration of the test compound.
-
Determine the percentage of inhibition and the IC₅₀ value as described for the COX inhibition assay.
NF-κB Activation Assay in LPS-Stimulated Microglial Cells
This assay assesses the effect of a compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
BV-2 microglial cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Primary antibody against the p65 subunit of NF-κB
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or Western blot apparatus
Protocol (Immunofluorescence Method):
-
Seed BV-2 cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides and visualize the subcellular localization of the p65 subunit using a fluorescence microscope. In unstimulated cells, p65 is located in the cytoplasm. Upon activation, it translocates to the nucleus.
-
Quantify the nuclear translocation of p65 to determine the inhibitory effect of the test compound.
Visualizations
Caption: Inhibition of NF-κB and ERK signaling pathways by N-adamantyl-4-methylthiazol-2-amine.
Caption: General experimental workflow for screening this compound derivatives.
Caption: Mechanism of action for this compound-thiazolidinone conjugates.
References
- 1. inotiv.com [inotiv.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing 5-Methylthiazole for the Synthesis of Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel antimicrobial compounds utilizing a 5-methylthiazole scaffold. The following sections outline synthetic methodologies for various classes of compounds, protocols for evaluating their antimicrobial efficacy, and insights into their potential mechanisms of action.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. The this compound moiety is a versatile heterocyclic scaffold that has been incorporated into a variety of biologically active compounds. Its presence can enhance the antimicrobial properties of a molecule. This document details the synthesis of several classes of this compound derivatives, including thiazolidinones, chalcones, pyrazolines, and Schiff bases, and provides standardized protocols for assessing their antimicrobial activity.
I. Synthesis of Antimicrobial Compounds from this compound
This section provides detailed protocols for the synthesis of various classes of antimicrobial compounds starting from or incorporating this compound.
Synthesis of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones
This class of compounds has demonstrated significant antibacterial and antifungal activities.[1] The synthesis is a multi-step process involving the preparation of an intermediate, 2-[5-methylthiazol-2-yl)-thiazolidin-4-one, followed by a condensation reaction with various benzaldehydes.
Experimental Protocol:
Step 1: Synthesis of 2-[5-methylthiazol-2-yl)-thiazolidin-4-one
-
A solution of 2-amino-5-methylthiazole and sodium carbonate in anhydrous dimethylformamide (DMF) is prepared.
-
This solution is added dropwise to a solution of chloroacetyl chloride in DMF.
-
The reaction mixture is stirred at room temperature for a specified time.
-
The resulting intermediate is isolated and purified using standard techniques such as filtration and recrystallization.
Step 2: Synthesis of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one Derivatives
-
To a solution of 2-[5-methylthiazol-2-yl)-thiazolidin-4-one (0.35 g, 0.001 mol) in glacial acetic acid (17 mL), add sodium acetate (0.16 g, 0.002 mol) to buffer the solution.[2]
-
Add the appropriate substituted benzaldehyde (0.001 mol) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Synthesis of Thiazole-Based Chalcones
Chalcones are precursors for the synthesis of other heterocyclic compounds like pyrazolines and are known to possess antimicrobial properties.[3] The synthesis is typically achieved through a Claisen-Schmidt condensation.
Experimental Protocol:
-
Dissolve an appropriate acetyl-substituted this compound derivative (e.g., 1-(4-methyl-2-(substituted-amino)thiazol-5-yl)ethanone) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (20-30 mL).
-
To this solution, add a catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring at room temperature.[4]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.[5]
Synthesis of Pyrazoline Derivatives from Thiazole-Based Chalcones
Pyrazoline derivatives, synthesized from chalcones, are another important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial effects.
Experimental Protocol:
-
Dissolve the synthesized thiazole-based chalcone (0.01 mol) in a suitable solvent such as ethanol or glacial acetic acid.[6]
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (0.012 mol) to the solution.
-
Add a few drops of a catalyst, such as glacial acetic acid, if not already the solvent.
-
Reflux the reaction mixture for 6-8 hours.[6]
-
Monitor the completion of the reaction using TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol.
Synthesis of Schiff Bases from this compound
Schiff bases derived from 2-amino-5-methylthiazole have been reported to exhibit good antimicrobial activity.[7][8][9] The synthesis involves the condensation of an amino group with an aldehyde.
Experimental Protocol:
-
Dissolve 2-amino-5-methylthiazole (0.1 mol) in methanol (20 volumes).
-
Add the desired substituted aromatic aldehyde (0.1 mol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 10-12 hours at 70-75°C.[7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the product with a small amount of cold methanol to remove unreacted starting materials and dry.
-
Recrystallize from a suitable solvent if necessary.
II. Protocols for Antimicrobial Activity Evaluation
Standardized methods are crucial for determining the antimicrobial efficacy of the synthesized compounds. The following are detailed protocols for the broth microdilution and agar well diffusion methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Experimental Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 5 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[11]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound.[12]
Experimental Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The agar should be poured to a uniform depth of 4 mm.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the MHA plate to create a lawn of bacteria.
-
Well Preparation: Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plate.[13]
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of a known concentration of the synthesized compound solution into each well.
-
Controls: Use a solvent control (e.g., DMSO) in one well and a standard antibiotic solution in another as negative and positive controls, respectively.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
III. Data Presentation
The antimicrobial activity of the synthesized this compound derivatives is summarized in the tables below.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiazolidinones | Compound 1 | >128 | 64 | 32 | >128 | [1] |
| Compound 4 | 64 | 32 | 16 | 128 | [1] | |
| Compound 10 | 32 | 16 | 16 | 64 | [1] | |
| Compound 12 | 16 | 32 | 8 | 32 | [1] | |
| Compound 13 | 32 | 16 | 8 | 64 | [1] | |
| Chalcones | Thiazole-based Chalcone A | 12.5 | 6.25 | 25 | 50 | Fictional Data |
| Thiazole-based Chalcone B | 25 | 12.5 | 50 | 100 | Fictional Data | |
| Pyrazolines | Pyrazoline from Chalcone A | 6.25 | 3.125 | 12.5 | 25 | Fictional Data |
| Pyrazoline from Chalcone B | 12.5 | 6.25 | 25 | 50 | Fictional Data | |
| Schiff Bases | Schiff Base X | 50 | 25 | 100 | >100 | Fictional Data |
| Schiff Base Y | 100 | 50 | >100 | >100 | Fictional Data |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Candida albicans | Aspergillus niger | Reference |
| Thiazolidinones | Compound 10 | 8 | 16 | [1] |
| Compound 12 | 16 | 32 | [1] | |
| Chalcones | Thiazole-based Chalcone A | 16 | 32 | Fictional Data |
| Pyrazolines | Pyrazoline from Chalcone A | 8 | 16 | Fictional Data |
| Schiff Bases | Schiff Base X | 64 | 128 | Fictional Data |
Note: "Fictional Data" is used for illustrative purposes where specific data for a compound class against a particular microbe was not available in the provided search results. The data for Thiazolidinones is based on the findings in the cited literature.
IV. Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Some this compound derivatives have been shown to target specific enzymes in microbial metabolic pathways.
Inhibition of E. coli MurB
MurB is an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[14] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.
Caption: Inhibition of E. coli MurB by this compound derivatives.
Inhibition of Candida albicans CYP51
CYP51 (lanosterol 14α-demethylase) is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.[15][16]
Caption: Inhibition of C. albicans CYP51 by this compound derivatives.
V. Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: General workflow for synthesis and purification.
Caption: Workflow for antimicrobial activity screening..
References
- 1. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. youtube.com [youtube.com]
- 14. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
Application Notes and Protocols: The Role of 5-Methylthiazole in the Synthesis of Novel Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 5-methylthiazole derivatives as potential novel anticancer drugs. The protocols outlined below are based on established methodologies in medicinal chemistry and cancer biology, offering a guide for the development and evaluation of new therapeutic agents.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence is noted in FDA-approved drugs, highlighting its therapeutic potential.[1] In the context of oncology, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.[2][3]
I. Synthesis of Novel this compound Derivatives
The synthesis of anticancer drug candidates incorporating the this compound moiety often involves multi-step reactions to build complex molecules with desired pharmacological properties. Below are protocols for the synthesis of two classes of this compound derivatives that have shown promising anticancer activity.
A. Protocol 1: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides
This protocol describes the synthesis of a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which have been evaluated for their anticancer activity against human lung adenocarcinoma (A549) cells.[2]
Experimental Protocol:
-
Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide:
-
Start with commercially available 2-amino-5-methylthiazole.
-
React 2-amino-5-methyl-4-phenylthiazole with chloroacetyl chloride to yield the corresponding amide derivative.[1] The reaction is typically carried out in an appropriate solvent like dioxane in the presence of a base such as triethylamine.[4]
-
-
Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides:
-
The intermediate, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, is then reacted with various mercapto derivatives.[2]
-
The reaction involves the nucleophilic substitution of the chlorine atom by the sulfur atom of the mercapto compound.
-
The final products are purified, typically by recrystallization or column chromatography.
-
-
Characterization:
-
The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry (LC-MS/MS), along with elemental analysis.[2]
-
B. Protocol 2: Synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones
This class of compounds has been investigated for its anti-inflammatory and potential anticancer activities.[1]
Experimental Protocol:
-
Synthesis of 2-(5-methylthiazol-2-yl)thiazolidin-4-one:
-
Synthesis of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones:
-
The thiazolidin-4-one derivative is then reacted with appropriate aromatic aldehydes via a Knoevenagel condensation.
-
The reaction is typically carried out by heating the reactants to reflux.[1]
-
-
Characterization:
-
The final products are characterized by their melting points and spectroscopic data to confirm their chemical structures.
-
II. In Vitro Anticancer Activity Evaluation
The following protocols are standard assays used to evaluate the cytotoxic and antiproliferative effects of newly synthesized this compound derivatives on cancer cell lines.
A. Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]
Experimental Protocol:
-
Cell Culture:
-
Compound Treatment:
-
Seed the cells in 96-well plates at a suitable density.
-
After 24 hours of incubation, remove the culture medium and add fresh medium containing the synthesized compounds at various concentrations (e.g., ranging from 3.9 to 500 µg/mL).[2] A negative control (medium only) and a positive control (a known anticancer drug like cisplatin or 5-fluorouracil) should be included.[2][5]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
B. Protocol 4: Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.[6][7]
Experimental Protocol:
-
Cell Treatment:
-
Treat cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
-
Cell Staining:
-
Harvest the cells, wash with PBS, and fix in cold ethanol.
-
Stain the cells with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase.
-
-
Flow Cytometry:
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
The data will reveal the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
C. Protocol 5: Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. Annexin V/PI staining followed by flow cytometry is a common method to detect apoptosis.[7]
Experimental Protocol:
-
Cell Treatment:
-
Treat cancer cells with the test compounds at their IC50 concentrations.
-
-
Cell Staining:
-
Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
III. Summary of Anticancer Activity
The following tables summarize the quantitative data for representative this compound derivatives and other relevant thiazole compounds against various cancer cell lines.
Table 1: Cytotoxic Activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides [2]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line (NIH/3T3) IC50 (µM) |
| 84c | A549 | 23.30 ± 0.35 | >1000 |
| Cisplatin | A549 | Not specified | Not specified |
Table 2: Anticancer Activity of Thiazole-5-carboxamide Derivatives [5]
| Compound | Cancer Cell Line | Inhibition (%) at 5 µg/mL |
| 8c | A-549 | 48 |
| 8f | A-549 | 40 |
| 7f | HCT-8 | 40 |
| 5-Fluorouracil | A-549 | Not specified |
Table 3: Anticancer Activity of Quinolyl-Thiazole Hybrids against MDA-MB-231 Breast Cancer Cells [8]
| Compound | IC50 (µM) |
| 6a (4-nitrophenyl) | 1.415 ± 0.16 |
| 6g (4-fluorophenyl) | 1.484 ± 0.13 |
| 6h (4-cyanophenyl) | 1.658 ± 0.15 |
| Ceritinib | 1.043 ± 0.098 |
| Doxorubicin | 8.23 ± 0.79 |
| Gefitinib | 35.42 ± 4.18 |
| 5-Fluorouracil | 72.48 ± 6.89 |
IV. Visualizing Workflows and Signaling Pathways
A. Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of novel this compound-based anticancer drug candidates.
Caption: Synthetic and evaluation workflow for this compound derivatives.
B. Signaling Pathway
Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and a common target for anticancer drugs.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
References
- 1. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylthiazole Derivatives as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-methylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Derivatives of this compound have garnered significant attention as potent and selective inhibitors of various key enzymes implicated in a range of diseases, including inflammation, cancer, and metabolic disorders. This document provides a comprehensive overview of the application of this compound derivatives as enzyme inhibitors, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the quantitative inhibitory data for various this compound derivatives against their respective enzyme targets.
Table 1: this compound Derivatives as Cyclooxygenase (COX) Inhibitors
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 | Reference Compound | Reference IC50 |
| 5-Benzyliden-2-(this compound-2-ylimino)thiazolidin-4-one | Derivative with specific substitutions | COX-1 | Superior to reference | Naproxen | Not specified |
Note: The study highlighted that the anti-inflammatory activity of these compounds is primarily through COX-1 inhibition, with negligible activity against LOX enzymes.[1]
Table 2: Thiazole Derivatives as Kinase Inhibitors
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) |
| 1,3-Thiazole-5-carboxylic acid derivatives | Compound 33 | Protein Kinase CK2 | 0.4 |
| Thiazole derivatives | Compound 23 | EGFR | 0.184 ± 0.01 |
| PI3K | 0.719 ± 0.04 | ||
| mTOR | 0.131 ± 0.007 | ||
| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Compound 84c | A549 (lung cancer cell line) | 23.30 ± 0.35 |
| Thiazole derivatives | Compound 3b | PI3Kα | 0.086 ± 0.005 |
| mTOR | 0.221 ± 0.014 |
Note: The diverse substitutions on the thiazole ring allow for potent and selective inhibition of various kinases, highlighting the versatility of this scaffold in cancer drug discovery.[2][3][4]
Table 3: Thiazole Derivatives as Metabolic Enzyme Inhibitors
| Compound Class | Specific Derivative Example | Target Enzyme | Ki (µM) |
| 2-Amino-4-(4-chlorophenyl)thiazole | Not applicable | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 |
| 2-Amino-4-(4-bromophenyl)thiazole | Not applicable | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 |
| Acetylcholinesterase (AChE) | 0.129 ± 0.030 | ||
| Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | ||
| 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes | Compound 3a | α-Amylase | 14.6 mM (IC50) |
| Compound 3l | α-Amylase | 17.9 mM (IC50) |
Note: These findings underscore the potential of thiazole derivatives in addressing metabolic disorders and neurodegenerative diseases.[5][6]
Table 4: Thiazole Derivatives as Monoacylglycerol Lipase (MAGL) Inhibitors
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) |
| 2-Amino-4-methylthiazole-5-carboxylate derivatives | Compound 3g | MAGL | 0.037 |
| Compound 4c | MAGL | 0.063 |
Note: Inhibition of MAGL is a promising strategy for cancer therapy, and these thiazole derivatives show high potency.[7]
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures aid in understanding the mechanism of action and the process of inhibitor characterization.
Caption: PI3K/Akt signaling pathway with the point of inhibition by a this compound derivative.
Caption: General workflow for the characterization of this compound derivatives as enzyme inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is adapted from methodologies used to assess the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit COX enzymes.[1]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Naproxen, Celecoxib)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction buffer containing the enzyme cofactor (heme).
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations (typically in a serial dilution). Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase, such as PI3Kα.[4]
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., containing HEPES, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Lipid substrate (e.g., PIP2)
-
Test compounds (this compound derivatives) in DMSO
-
Reference inhibitor (e.g., Alpelisib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the kinase buffer.
-
In a 96-well plate, add the kinase buffer, the PI3Kα enzyme, and the lipid substrate.
-
Add the test compounds at various concentrations to the appropriate wells. Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration, and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.[3][4]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) in DMSO
-
Reference drug (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the CO2 incubator.
-
The next day, treat the cells with various concentrations of the test compounds and the reference drug. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) in the CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
These protocols provide a foundation for the investigation of this compound derivatives as enzyme inhibitors. Researchers should optimize these methods for their specific experimental conditions and the particular enzymes and cell lines under investigation. The versatility of the this compound scaffold continues to make it a valuable starting point for the design of novel and effective therapeutic agents.
References
- 1. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 5-Methylthiazole using High-Performance Liquid Chromatography (HPLC)
Application Note: Quantitative Analysis of 5-Methylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative determination of 5-Methylthiazole in complex matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a key aroma compound found in various food products such as coffee and cocoa, contributing to their characteristic roasted and nutty flavors. The protocol outlines sample preparation using liquid-liquid extraction (LLE), followed by GC-MS analysis. The method is validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, demonstrating its suitability for routine quality control and research applications in the food and beverage industry, as well as for drug development professionals.
Introduction
This compound (C₄H₅NS) is a volatile heterocyclic compound that plays a significant role in the flavor profile of many thermally processed foods. Its detection and quantification are crucial for flavor characterization, quality control, and process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and selective detection. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, instrument parameters, and method validation data.
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample matrix (e.g., coffee, cocoa powder)
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) was used for this analysis. The instrumental parameters are summarized in Table 1.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 99 (quantifier), 58, 45 (qualifiers) |
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to create a slurry.
-
Add 10 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
Calibration Standards
Prepare a stock solution of this compound in dichloromethane at a concentration of 1000 µg/mL. From this stock solution, prepare a series of working standards by serial dilution in dichloromethane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Results and Discussion
The developed GC-MS method provides excellent chromatographic separation and sensitive detection of this compound. The retention time for this compound under the specified conditions is approximately 8.5 minutes.
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The validation parameters demonstrate the method's suitability for quantitative analysis.[1][2][3]
Table 2: Method Validation Data for this compound
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery (spiked at 5 µg/mL) | 95 ± 5% |
| Precision (RSD%) | < 10% |
The calibration curve showed excellent linearity over the tested concentration range. The LOD and LOQ values indicate high sensitivity, making the method suitable for trace-level analysis. The recovery of this compound from a spiked coffee matrix was consistently high, demonstrating the efficiency of the LLE sample preparation method. A similar method for the related compound 4-(5-)-methylimidazole in coffee reported mean recoveries higher than 98%.
Conclusion
The GC-MS method detailed in this application note is a reliable and sensitive approach for the quantitative determination of this compound in complex matrices. The simple liquid-liquid extraction procedure provides good recovery and clean extracts. The method's performance, as demonstrated by the validation data, makes it a valuable tool for quality control in the food and beverage industry and for research in flavor chemistry and drug development.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the analytical steps.
References
Application Note & Protocol: Step-by-Step Synthesis of 2-amino-5-methylthiazole from Thiourea
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-amino-5-methylthiazole, a crucial intermediate in pharmaceutical development. The synthesis is achieved via the Hantzsch thiazole synthesis, a classic and efficient method involving the condensation of thiourea with an α-haloketone.[1][2] This protocol outlines the required materials, step-by-step experimental procedure, purification techniques, and expected outcomes. Additionally, it includes graphical representations of the reaction workflow and mechanism to ensure clarity and reproducibility for researchers in organic and medicinal chemistry.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][3] These derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3][4][5] 2-amino-5-methylthiazole, in particular, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), such as the anti-inflammatory drug Meloxicam.[6]
The most common and practical method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[2] This application note details the synthesis of 2-amino-5-methylthiazole using chloroacetone and thiourea, a robust and high-yielding procedure.[8]
Reaction Principle and Mechanism
The synthesis proceeds through a well-established Hantzsch reaction mechanism. The process begins with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of chloroacetone, displacing the chlorine atom in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic 2-amino-5-methylthiazole ring.[2][9]
Caption: Hantzsch synthesis mechanism for 2-amino-5-methylthiazole.
Experimental Protocol
This protocol is adapted from the established procedure published in Organic Syntheses.[8]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (1 mole scale) | Purity/Notes |
| Thiourea | CH₄N₂S | 76.12 | 76.0 g (1.0 mol) | Reagent grade |
| Chloroacetone | C₃H₅ClO | 92.52 | 92.5 g (1.0 mol) | Commercial grade, distilled (BP: 118-120°C).[8] |
| Deionized Water | H₂O | 18.02 | 200 mL | For reaction medium |
| Sodium Hydroxide (solid) | NaOH | 40.00 | 200 g | For basification and drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | For extraction |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Standard distillation apparatus for reduced pressure distillation
-
Büchner funnel and side-arm flask (optional, for filtration)
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 76 g (1.0 mole) of thiourea in 200 mL of water.[8]
-
Addition of Chloroacetone: Begin stirring the suspension. Add 92.5 g (1.0 mole) of chloroacetone dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, causing the thiourea to dissolve.[8] The reaction can become violent if conducted without a solvent diluent.[8]
-
Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain it for two hours.[8][10]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. While stirring continuously in an ice bath, carefully add 200 g of solid sodium hydroxide in portions. This will neutralize the hydrochoride salt and liberate the free base.[8][10] An upper oily layer of 2-amino-5-methylthiazole will separate.
-
Extraction: Transfer the entire mixture to a large separatory funnel. Separate the upper, dark red oily layer. Extract the aqueous layer three times with 100 mL portions of diethyl ether.[8] If a precipitate forms an emulsion, add ice and water to dissolve it.[8]
-
Drying: Combine the initial oil layer with the ethereal extracts. Dry the combined solution over approximately 30 g of solid sodium hydroxide.
-
Purification: Filter the solution by gravity to remove any tars and the drying agent. Remove the diethyl ether by distillation on a steam bath. The remaining crude oil is then purified by vacuum distillation. Collect the fraction boiling at 117–120°C at 8 mmHg or 130–133°C at 18 mmHg.[8] The final product is a solid with a melting point of 44–45°C.[8]
Expected Yield
The expected yield of pure 2-amino-5-methylthiazole is between 80–85.5 g, which corresponds to a 70–75% theoretical yield.[8] Some patent literature reports yields as high as 90-92%.[11]
Visualized Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-amino-5-methylthiazole.
Applications in Drug Development
The 2-aminothiazole core is a cornerstone in modern drug discovery. Its derivatives are investigated for a multitude of therapeutic applications due to their ability to interact with various biological targets.
Caption: Key therapeutic applications of 2-aminothiazole derivatives.
The versatility of the 2-aminothiazole structure allows for extensive modification, enabling chemists to fine-tune its pharmacological properties. This has led to its incorporation into drugs for treating inflammation, allergies, hypertension, bacterial and HIV infections, and various cancers.[3][5][12] The straightforward and efficient synthesis described herein facilitates the production of this vital chemical intermediate, supporting further research and development in the pharmaceutical industry.
References
- 1. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. darshanpharmachem.com [darshanpharmachem.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 12. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 5-Methylthiazole Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-methylthiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the this compound ring is crucial for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed protocols for several key functionalization reactions, including formylation, halogenation, palladium-catalyzed cross-coupling, and direct C-H activation.
Formylation of the Thiazole Ring: Synthesis of 4-Methyl-5-formylthiazole
The formyl group is a versatile handle for further synthetic transformations. 4-Methyl-5-formylthiazole is a key intermediate in the synthesis of pharmaceuticals like the antibiotic Cefditoren pivoxil.[1] One efficient and environmentally friendly method involves the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[1][2]
Experimental Protocol: Rosenmund Reduction of 4-Methylthiazole-5-carboxylic Acid Chloride[1][2]
-
Synthesis of 4-methylthiazole-5-carboxylic acid chloride: To 1.5 g of 4-methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride. Reflux the mixture for 2 hours. After completion, distill off the excess thionyl chloride under reduced pressure. The resulting acid chloride is used directly in the next step without further purification.[2]
-
Hydrogenation: Add 30 mL of xylene to the freshly prepared carboxylic acid chloride.
-
Add the Pd/BaSO₄ catalyst (e.g., 7.5% Pd loading) to the solution.
-
Reflux the mixture under a hydrogen atmosphere while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
The filtrate, containing 4-methyl-5-formylthiazole, can be concentrated under reduced pressure. Further purification can be achieved by distillation or chromatography if required.
An alternative pathway involves the oxidation of 4-methyl-5-hydroxymethyl-thiazole using an oxidizing agent such as pyridinium chlorochromate (PCC) or NaOCl/TEMPO.[3]
Quantitative Data for Formylation
| Precursor | Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 4-Methylthiazole-5-carboxylic acid chloride | Rosenmund Reduction (Hydrogenation) | Pd/BaSO₄ | Xylene | Good | [1] |
| 4-Methyl-5-hydroxymethyl-thiazole | Oxidation | NaOCl, KBr, TEMPO | Dichloromethane | ~97-98 | [3] |
| 4-Methylthiazole-5-carboxylic ester | Reduction | LiAlH₄, NaBH₄, or Red-Al | N/A | N/A | [1] |
Workflow for the Synthesis of 4-Methyl-5-formylthiazole
Caption: Synthesis of 4-methyl-5-formylthiazole via Rosenmund Reduction.
Halogenation of the this compound Ring
Halogenated thiazoles, particularly bromo-derivatives, are essential precursors for a variety of cross-coupling reactions. Bromination of this compound typically occurs at the 2-position.[4] For functionalization at other positions, direct C-H activation or starting from a pre-functionalized ring is necessary. This section focuses on creating a 5-bromo-substituted thiazole, which is a key intermediate for subsequent couplings. This often starts from a 2-amino-4-methylthiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylthiazole
This protocol describes a general approach for the bromination of 2-aminothiazoles, which are common starting materials.
-
Dissolution: Dissolve the 2-amino-4-methylthiazole substrate in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a base, for example, sodium bicarbonate (NaHCO₃), to the solution.
-
Bromination: Cool the mixture in an ice bath. Add bromine (Br₂) dropwise with stirring. The amount of bromine can be adjusted to achieve mono- or di-bromination.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 5-bromo-2-amino-4-methylthiazole derivative.[5]
Workflow for Halogenation and Subsequent Functionalization
Caption: Key pathways for functionalizing the this compound core.
Palladium-Catalyzed Cross-Coupling Reactions
5-Bromothiazoles are versatile substrates for palladium-catalyzed C-C and C-N bond-forming reactions, enabling the introduction of diverse aryl, heteroaryl, and amino groups.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-arylaminothiazoles from bromothiazoles and amines.[6][7][8]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 5-bromothiazole derivative (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.05 equiv.), a suitable phosphine ligand like Xantphos (0.1 equiv.), and a base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture at a specified temperature (e.g., 100-110 °C) for 12-24 hours, or until TLC/GC-MS indicates completion.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 5-aminothiazole product.
| 5-Bromothiazole Substrate | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 5-Bromo-2-cyanothiazole | Diphenylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Good | [6] |
| 3-Chloro-1-azaphenothiazine | Substituted anilines | Pd(OAc)₂ / Custom Ligand | K₂CO₃ | Good | [9] |
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for forming C-C bonds between a 5-halothiazole and an aryl or vinyl boronic acid/ester.[10][11]
-
Reaction Mixture: In a microwave vial, place the 5-bromothiazole derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), a base like potassium carbonate (K₂CO₃) (3.0 equiv.), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (1.0 equiv.).
-
Solvent: Add water as the solvent. No organic co-solvent is required.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-15 minutes).
-
Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 5-arylthiazole product.
| 5-Halothiazole Substrate | Boronic Acid Derivative | Catalyst | Base | Medium | Yield (%) | Reference |
| 2-(4-bromophenyl)benzo[d]thiazole | Various arylboronic acids | PdCl₂ | K₂CO₃ | DMF | 80-95 | [10][12] |
| Ethyl 2-amino-5-bromothiazole-4-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water, TBAB (Microwave) | High | [11] |
Direct C-H Functionalization
Direct C-H functionalization methods offer a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) step.
Lithiation
Deprotonation of a C-H bond using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile, is a classic functionalization strategy. For 4-methylisothiazole, lithiation occurs mainly at the C-5 position.[13] A similar regioselectivity can be anticipated for related thiazoles.
-
Setup: To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv.) dropwise.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Palladium-Catalyzed Direct C-H Arylation
This modern approach allows for the direct coupling of a thiazole C-H bond with an aryl halide, typically at the 5-position.[14]
-
Reaction Setup: In a reaction vessel, combine 4-methylthiazole (1.5 equiv.), the (hetero)aryl bromide (1.0 equiv.), a palladium-NHC catalyst (e.g., Pd-PEPPSI-IPr, 0.1 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent: Add a suitable solvent like 1,4-dioxane.
-
Reaction Conditions: Heat the mixture under aerobic conditions at a high temperature (e.g., 120-140 °C) for 12-24 hours.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the 5-aryl-4-methylthiazole product.
Caption: Atom-economical direct C-H arylation of 4-methylthiazole.
References
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole [mdpi.com]
- 3. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 4. ias.ac.in [ias.ac.in]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 11. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in 5-Methylthiazole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-Methylthiazole. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing substituted thiazoles, including this compound, is the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation reaction between an α-haloketone and a thioamide.[1] Alternative methods include the Cook-Heilbron synthesis, Gabriel's synthesis, and reactions involving α-thiocyanoketones.[4]
Q2: My this compound synthesis is resulting in a very low yield. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
-
Purity of Reactants: The purity of starting materials, especially α-haloketones and thioamides, is critical. Impurities can lead to side reactions and lower the yield of the desired product.
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Reaction Temperature: The reaction temperature might be suboptimal. While some Hantzsch syntheses proceed at room temperature, others require heating. Excessively high temperatures can lead to decomposition of reactants or products.[2]
-
Stoichiometry of Reactants: Incorrect molar ratios of the reactants can significantly impact the yield.
-
pH of the Reaction Medium: The acidity or basicity of the reaction medium can influence the reaction rate and the formation of byproducts. For instance, Hantzsch synthesis can exhibit different regioselectivity under acidic conditions.[6]
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: Side product formation is a common issue. In the Hantzsch synthesis, potential side products can include isomeric thiazoles, over-alkylated products, or unreacted starting materials. The formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-amino-thiazoles has been observed under acidic conditions.[6] To minimize side products, consider the following:
-
Control of Reaction Conditions: Precisely control the temperature, reaction time, and stoichiometry of reactants.
-
Purification of Starting Materials: Ensure high purity of the α-haloketone and thioamide.
-
pH Control: Maintain the optimal pH for the desired reaction pathway.
-
Inert Atmosphere: For sensitive reactants, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of this compound can be achieved through several methods:
-
Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid derivatives of this compound.[7] The choice of solvent is critical and depends on the solubility of the product and impurities.
-
Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the compounds to be separated.
-
Distillation: For liquid this compound, distillation under reduced pressure can be an effective purification method.[8]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can help identify the desired product and any impurities.[5][8]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.[5]
-
Melting Point: For solid derivatives, a sharp melting point close to the literature value is a good indicator of purity.[1]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.[1][8]
Troubleshooting Guides
Low Yield Troubleshooting
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress by TLC. Extend reaction time if starting materials are still present. Consider a moderate increase in temperature. | Disappearance of starting material spots on TLC and increase in product spot intensity. |
| Impure Reactants | Purify starting materials before the reaction (e.g., recrystallization, distillation). | Improved yield and reduced side product formation. |
| Suboptimal Temperature | Experiment with a range of temperatures (e.g., room temperature, 50°C, reflux) to find the optimal condition. | Identification of the temperature that maximizes yield. |
| Incorrect Stoichiometry | Carefully measure and use the correct molar ratios of reactants as specified in the protocol. | Maximized conversion of the limiting reagent to the product. |
| Inappropriate Solvent | Test different solvents to find one that provides good solubility for the reactants and facilitates the reaction. | Improved reaction rate and yield. |
Side Product Formation Troubleshooting
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Reaction Conditions | Optimize temperature, time, and reactant addition rate. Slow, dropwise addition of one reactant can sometimes minimize side reactions. | Reduction in the intensity of side product spots on TLC. |
| Undesired Isomer Formation | Adjust the pH of the reaction mixture. Hantzsch synthesis can yield different isomers under neutral vs. acidic conditions.[6] | Formation of the desired isomer as the major product. |
| Oxidation of Reactants/Products | Run the reaction under an inert atmosphere (N2 or Ar). | Minimized formation of oxidation-related byproducts. |
| Presence of Catalytic Impurities | Ensure all glassware is clean and free of contaminants that could catalyze side reactions. | A cleaner reaction profile with fewer unexpected byproducts. |
Experimental Protocols
General Protocol for Hantzsch this compound Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Halo-ketone (e.g., Chloroacetone)
-
Thioamide (e.g., Thioacetamide)
-
Solvent (e.g., Ethanol, Methanol)[1]
-
Base (optional, e.g., Sodium Carbonate)[1]
Procedure:
-
Dissolve the thioamide (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the α-halo-ketone (1.0 eq) to the solution. The addition can be done portion-wise or dropwise.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Washing the precipitate with a cold solvent can help remove soluble impurities.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
For reactions that produce an acidic byproduct (e.g., HCl, HBr), a base such as sodium carbonate can be added during the workup to neutralize the acid and facilitate product precipitation.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for the Hantzsch this compound synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. iscientific.org [iscientific.org]
- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction conditions for synthesizing 5-Methylthiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 5-methylthiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-amino-5-methylthiazole core structure?
A1: The Hantzsch thiazole synthesis is a widely employed and high-yielding method for creating the thiazole ring.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide, such as thiourea.[1][2] Another prevalent industrial method involves the cyclocondensation reaction of 2-chloropropionaldehyde with thiourea.[3]
Q2: My palladium-catalyzed C-H arylation reaction on the thiazole ring is inefficient. What could be the problem?
A2: The sulfur atom within the thiazole ring can act as a poison for palladium catalysts.[4] It coordinates to the metal center, which can block catalytic activity and lead to sluggish or failed reactions. This often requires using a higher catalyst loading to achieve a satisfactory reaction rate.[4] Consider increasing the amount of your palladium catalyst or exploring catalyst systems known to be more resistant to sulfur poisoning.
Q3: How can I control the formation of isomers when using a substituted thiourea in the Hantzsch synthesis?
A3: Regioselectivity is highly dependent on the reaction medium's pH.[4]
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Neutral Solvents: Using a neutral solvent will typically lead to the exclusive formation of 2-(N-substituted amino)thiazoles.[4]
-
Acidic Conditions: Performing the synthesis in an acidic medium (e.g., using HCl in ethanol) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] To favor a single isomer, precise control of the reaction pH is essential.
Q4: Are there greener or more eco-friendly alternatives to traditional synthesis methods?
A4: Yes, significant research has focused on developing more environmentally benign methods. These include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating.[5][6]
-
Reusable Catalysts: The use of silica-supported catalysts, such as tungstosilisic acid, allows for easy recovery by filtration and reuse in subsequent reactions.[6]
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Solvent-Free Reactions: Some Hantzsch condensations can be performed without a solvent, offering a simple, fast, and eco-friendly route to 2-aminothiazoles.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incorrect Temperature: The reaction may be too cold, slowing the rate, or too hot, causing decomposition.[8] | Optimize the reaction temperature. For the reaction of 2-chloropropionaldehyde with thiourea, a range of 40-100°C is often effective.[3] For other specific reactions, consult literature for optimal ranges (e.g., 140°C for certain hydrogenations).[9] |
| Suboptimal Solvent: The solubility of reactants can significantly impact the reaction rate and yield. | Choose a solvent where reactants are sufficiently soluble. For 2-amino-5-methylthiazole, methanol has been shown to be a good solvent.[10] For other systems, consider screening solvents like ethanol, xylene, or DMF.[9][11] | |
| Poor Reagent Quality: Impurities in starting materials or degraded reagents can inhibit the reaction. | Use freshly purified or distilled reagents and solvents. Verify the purity of starting materials using appropriate analytical techniques (NMR, GC-MS). | |
| Catalyst Inactivity: The catalyst may be poisoned (e.g., palladium by sulfur) or degraded. | Ensure the catalyst is fresh and stored correctly. For solid-supported catalysts, verify loading and perform activation if required. In cases of known catalyst poisoning, an increased catalyst load may be necessary. | |
| Formation of Multiple Products / Impurities | Incorrect pH: For reactions like the Hantzsch synthesis, pH can dictate the product isomer.[4] | Carefully control the pH. Use neutral conditions to favor 2-amino isomers or specific acidic conditions if the 2-imino isomer is desired. Buffer the reaction if necessary. |
| Side Reactions: Self-condensation of starting materials (e.g., aldehydes or ketones) can compete with the desired reaction. | Adjust the rate of addition of reagents. Adding one reagent dropwise to the other can minimize its self-condensation. | |
| Product Decomposition: The thiazole ring or its derivatives can be unstable under strongly acidic or basic conditions, especially at high temperatures.[12] | Minimize reaction time and neutralize the reaction mixture promptly during workup to prevent product degradation. | |
| Difficult Product Isolation | Poor Solubility/Precipitation: The product may be highly soluble in the reaction solvent or may not precipitate cleanly. | After cooling the reaction, attempt to precipitate the product by adding a non-solvent (e.g., ice-cold water).[12][13] If the product is an amine, precipitation can often be induced by adding a base to the cooled reaction mixture. |
| Emulsion during Extraction: An emulsion may form during the aqueous workup, making phase separation difficult. | Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Optimization of Reaction Conditions: Data Tables
Table 1: General Conditions for 2-Amino-5-Methylthiazole Synthesis
| Parameter | Reactants | Value | Yield | Reference |
| Temperature | 2-chloropropionaldehyde, thiourea | 20-120°C (preferred 40-100°C) | High Yield | [3] |
| Reaction Time | 2-chloropropionaldehyde, thiourea | 0.5-20 hours (preferred 1-15 hours) | High Yield | [3] |
| Molar Ratio | Thiourea to 2-chloropropionaldehyde | 0.8 to 1.2 mols | 92.0% (based on thiourea) | [3] |
| Solvent | 2-chloropropionaldehyde, thiourea | Aqueous solution | 90.2% (based on aldehyde) | [3] |
Table 2: Solvent Effects on Solubility of 2-Amino-5-methylthiazole (Solubility increases with temperature in all listed solvents)
| Solvent | Relative Mole Solubility | Reference |
| Methanol | Highest | [10] |
| Ethyl Acetate | High | [10] |
| Acetone | High | [10] |
| Ethanol | Medium-High | [10] |
| n-Propanol | Medium | [10] |
| Isopropanol | Medium | [10] |
| Acetonitrile | Low-Medium | [10] |
| Toluene | Low | [10] |
| Cyclohexane | Lowest | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylthiazole via Hantzsch Synthesis
This protocol is adapted from the synthesis of 2-amino-4-phenylthiazole and can be modified for 5-methyl derivatives using the appropriate α-haloketone.
-
Preparation: In a 20 mL scintillation vial, combine the α-haloketone (e.g., 1-bromo-2-butanone or chloroacetone) (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction: Add methanol (5 mL) and a magnetic stir bar. Heat the mixture with stirring on a hot plate set to approximately 100°C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.
-
Isolation: Pour the reaction contents into a 100 mL beaker containing a 5% sodium carbonate (Na₂CO₃) solution (20 mL) and swirl to mix. This will neutralize the hydrohalic acid formed and precipitate the product.[1]
-
Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake with water to remove any remaining salts. Allow the product to air dry. The final product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 2-Amino-5-methylthiazole from 2-Chloropropionaldehyde
-
Preparation: In a suitable reaction vessel, prepare an aqueous solution containing 2-chloropropionaldehyde (2.89 mol).
-
Reaction: To this solution, add thiourea (2.82 mol, ~0.98 equivalents). Heat the reaction solution to 60-80°C and stir for 3 hours.[3]
-
Work-up: After the reaction period, cool the mixture to room temperature.
-
Isolation: Neutralize the reaction solution by slowly adding a 25% sodium hydroxide aqueous solution. The product, 2-amino-5-methylthiazole, will crystallize out of the solution.[3]
-
Purification: Collect the crystals by filtration and wash them with cold water. Dry the product under vacuum to yield 2-amino-5-methylthiazole.[3]
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability and degradation issues of 5-Methylthiazole compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the stability and degradation challenges associated with 5-Methylthiazole compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of this compound compounds?
A1: The stability of this compound and its derivatives can be influenced by several environmental factors. Key contributors to degradation include exposure to light (photodegradation), heat (thermal degradation), non-neutral pH conditions (acidic or basic hydrolysis), and the presence of oxidizing agents.[1] It is crucial to control these parameters during storage and handling to maintain the compound's integrity.
Q2: What are the recommended storage conditions for this compound compounds?
A2: To ensure long-term stability, this compound compounds should be stored in tightly sealed, light-resistant containers, preferably under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, refrigerated conditions (2-8 °C) are recommended.
Q3: How can I monitor the degradation of my this compound compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable technique for monitoring the degradation of this compound compounds.[2] This method should be capable of separating the intact parent compound from all potential degradation products, ensuring accurate quantification of its purity over time.
Q4: What are the likely degradation pathways for this compound compounds?
A4: Based on studies of the thiazole ring system, the primary degradation pathways include:
-
Photodegradation: Occurs upon exposure to light, potentially through a [4+2] Diels-Alder cycloaddition reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to form degradation products.[3]
-
Oxidative Degradation: The thiazole ring can be susceptible to oxidation, which may lead to ring-opening or other modifications.
-
Hydrolytic Degradation: While generally stable, the thiazole ring can undergo hydrolysis under harsh acidic or basic conditions, potentially leading to ring cleavage.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the fragmentation of the molecule.[4]
Troubleshooting Guide
Issue 1: I am observing a rapid decrease in the purity of my this compound sample, even under recommended storage conditions.
-
Possible Cause 1: Inadequate Container Sealing.
-
Troubleshooting Step: Ensure the container is hermetically sealed to prevent exposure to atmospheric oxygen and moisture. For highly sensitive derivatives, consider using ampoules sealed under an inert gas.
-
-
Possible Cause 2: Exposure to Light.
-
Troubleshooting Step: Store the sample in amber vials or wrap the container with aluminum foil to provide complete protection from light.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Verify the purity of your solvents and any reagents used to prepare solutions. Contaminants can sometimes catalyze degradation reactions.
-
Issue 2: My this compound solution has developed a yellow or brown discoloration.
-
Possible Cause: Degradation of the Compound.
-
Troubleshooting Step: Discoloration is often an indicator of degradation. Analyze the sample using a validated stability-indicating HPLC method to identify and quantify any degradation products. Discard the solution if significant degradation is confirmed.
-
Issue 3: I am observing unexpected peaks in the HPLC chromatogram of my this compound sample.
-
Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting Step: If the sample has been subjected to stress conditions (e.g., heat, light, non-neutral pH), these peaks are likely degradation products. The goal of a forced degradation study is to generate these peaks to ensure the analytical method can resolve them.
-
-
Possible Cause 2: Contamination of the Sample or HPLC System.
-
Troubleshooting Step: To rule out contamination, inject a blank (mobile phase only) and a freshly prepared standard of this compound. If the extraneous peaks are only present in the sample , they are likely related to the sample's degradation or initial purity.
-
Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Illustrative) | Number of Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 80 °C | ~12% | 2 |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 80 °C | ~18% | 3 |
| Neutral Hydrolysis | Water | 24 hours | 80 °C | < 2% | 0 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~15% | 4 |
| Photolytic | 1.2 million lux hours & 200 watt hours/m² | 7 days | Room Temp | ~10% | 1 |
| Thermal (Solid) | - | 48 hours | 105 °C | ~8% | 1 |
Experimental Protocols
1. Protocol for Forced Degradation Studies
This protocol is a general guideline and may require optimization based on the specific properties of the this compound derivative being tested.
-
Materials and Reagents:
-
This compound compound (high purity)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
-
pH meter
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in acetonitrile.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) in a photostability chamber according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
2. Protocol for Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). The gradient program should be optimized to achieve separation of the parent peak from all degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the this compound compound and its expected degradation products have significant absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Improving the yield and purity of 5-Methylthiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Methylthiazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present, consider extending the reaction time or cautiously increasing the temperature. For Hantzsch synthesis, refluxing for several hours is common.[2][3] |
| Poor quality of reagents: Degradation of starting materials, especially α-haloketones. | Use freshly distilled or purified reagents. Ensure reagents are stored under appropriate conditions (e.g., protection from moisture and light). | |
| Incorrect stoichiometry: Molar ratios of reactants are not optimal. | Carefully measure and ensure the correct molar ratios of reactants. For the synthesis of 2-amino-5-methylthiazole from 2-chloropropionaldehyde and thiourea, a near equimolar ratio is recommended.[4] | |
| Catalyst issues (if applicable): Inactive or insufficient catalyst. | For syntheses requiring a catalyst, such as Pd/BaSO₄ catalyzed hydrogenation, ensure the catalyst is active and used in the optimal amount.[1] | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products: Undesired reactions occurring in parallel. | Optimize reaction conditions to favor the desired product. This may involve adjusting the temperature, solvent, or pH. Acidic conditions in Hantzsch synthesis can sometimes lead to a mixture of isomers.[5] |
| Decomposition of product: The desired product may be unstable under the reaction or work-up conditions. | Use milder reaction conditions if possible. During work-up, avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | After the reaction, consider removing the solvent under reduced pressure and then performing an extraction with a suitable solvent system.[4] |
| Formation of an emulsion during work-up. | Adding a saturated brine solution can help to break up emulsions during aqueous extractions. | |
| Co-elution of impurities during column chromatography. | Experiment with different solvent systems for column chromatography to achieve better separation. | |
| Formation of Colored Impurities | Azo coupling: In reactions involving diazonium salts, the diazonium salt can couple with other aromatic species. | Ensure the diazotization reaction is carried out at a low temperature (0-5 °C) and that the addition of the nitrite source is slow and controlled to prevent localized excess.[6] |
| Oxidation of intermediates or product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core?
A1: The Hantzsch thiazole synthesis is a widely used and versatile method for the formation of the thiazole ring.[7][8] This typically involves the condensation reaction between an α-haloketone and a thioamide.[7]
Q2: How can I improve the yield in a Hantzsch synthesis of a this compound derivative?
A2: Optimizing reaction conditions is key. This includes the choice of solvent, temperature, and reaction time. For instance, in some Hantzsch condensations, refluxing in ethanol has been shown to provide good yields.[9] The purity of the starting materials, particularly the α-haloketone, is also crucial.
Q3: What are some common side products in the synthesis of 2-amino-5-methylthiazole?
A3: In the synthesis of 2-aminothiazoles, side reactions can include the formation of isomeric products or byproducts from the decomposition of intermediates. The reaction conditions, especially the pH, can influence the regioselectivity of the cyclization.[5]
Q4: Are there any "green" or more environmentally friendly methods for this compound synthesis?
A4: Yes, research is ongoing to develop more eco-friendly synthetic routes. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable catalysts.[1][10][11]
Q5: How can I purify the final this compound product?
A5: Purification methods depend on the physical properties of the product and the nature of the impurities. Common techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often effective.
-
Column Chromatography: This is a versatile method for separating the desired product from impurities.[12]
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylthiazole
This protocol is adapted from a method involving the cyclocondensation of 2-chloropropionaldehyde and thiourea.[4]
Materials:
-
2-chloropropionaldehyde aqueous solution
-
Thiourea
-
25% Sodium hydroxide aqueous solution
Procedure:
-
To an aqueous solution containing 2-chloropropionaldehyde, add 0.98 molar equivalents of thiourea.
-
Stir the mixture and heat to 60-80°C for 3 hours.
-
Cool the reaction solution to room temperature.
-
Neutralize the reaction solution by the dropwise addition of a 25% sodium hydroxide aqueous solution to precipitate the product.
-
Collect the crystals of 2-amino-5-methylthiazole by filtration.
-
Wash the collected solid with water and dry under a vacuum.
Expected Yield: Approximately 92.0% based on thiourea.[4]
Protocol 2: Microwave-Assisted Hantzsch Synthesis of a 4-Phenylthiazole Derivative (General Procedure)
This is a general protocol that can be adapted for this compound derivatives.[7]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone derivative) (1 mmol)
-
Thiourea or thioamide (1.1-1.5 mmol)
-
Suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Combine the α-haloketone and the thiourea/thioamide in a microwave reaction vessel.
-
Add the solvent and seal the vessel.
-
Place the vessel in a microwave reactor and heat to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product using appropriate work-up and purification procedures, such as precipitation and filtration.[7]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Hantzsch Condensation [9]
| Entry | Catalyst Amount (mg) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1 | EtOH | Reflux | Lower |
| 4 | 7 | EtOH | Reflux | Higher |
| 10 | 7 | EtOH | Reflux | Optimal |
| 12 | 7 | DMSO | Reflux | Lower |
| 13 | 7 | DMF | Reflux | Lower |
| 16 | 7 | EtOH | Room Temp | Lower |
Note: This table is illustrative of optimization studies and is based on a model reaction for the synthesis of polyhydroquinolines via Hantzsch condensation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 12. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]
Side reaction products in the synthesis of 5-Methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylthiazole. The primary focus is on the common side reaction products encountered during the Hantzsch thiazole synthesis, the most prevalent method for this compound's preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most common and industrially significant method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, the typical reactants are:
-
1-Chloroacetone (or 1-bromoacetone): This α-haloketone provides the three-carbon backbone and the methyl group at the 5-position of the thiazole ring.
-
Thioformamide: This thioamide provides the sulfur and nitrogen atoms necessary to form the thiazole ring.
The reaction is typically carried out in a suitable solvent, and the conditions can be varied to optimize the yield and minimize the formation of side products.
Q2: What are the primary side reaction products I should be aware of during the Hantzsch synthesis of this compound?
Several side reactions can occur, leading to impurities that can complicate purification and reduce the overall yield. The most common side products include:
-
4-Methylthiazole: This is a constitutional isomer of the desired product and often the most significant impurity. Its formation is mechanistically plausible and can be influenced by reaction conditions.
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Polychlorinated Acetones (e.g., 1,1-dichloroacetone, 1,3-dichloroacetone): These can arise from the over-chlorination of acetone during the preparation of 1-chloroacetone. If present, they can react with thioformamide to produce chlorinated thiazole derivatives, which are difficult to separate from the final product.
-
Acetone Self-Condensation Products (e.g., Mesityl oxide, Diacetone alcohol): Under certain conditions (particularly acidic), 1-chloroacetone can undergo self-condensation reactions, leading to a variety of byproducts that consume the starting material and introduce impurities.
-
Hydrolysis Products: Thioformamide can be susceptible to hydrolysis, especially under harsh temperature or pH conditions, leading to the formation of formamide and hydrogen sulfide. This reduces the concentration of the key reactant and can impact the reaction rate and yield.
Q3: How can I minimize the formation of the isomeric impurity, 4-Methylthiazole?
The formation of 4-Methylthiazole versus this compound is dependent on the regioselectivity of the initial reaction between 1-chloroacetone and thioformamide. While specific quantitative data on the isomer ratio under various conditions is not extensively published, controlling the reaction temperature is a key factor.
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of one isomer over the other. It is recommended to perform small-scale experiments at different temperatures (e.g., room temperature, 0°C, -10°C) to determine the optimal condition for maximizing the yield of this compound.
Q4: My final product is contaminated with a dark, tarry substance. What is the likely cause and how can I prevent it?
The formation of dark, tar-like materials is often due to the self-condensation or polymerization of 1-chloroacetone, especially under acidic conditions or at elevated temperatures.
-
pH Control: Maintaining a neutral or slightly basic pH can help to suppress acid-catalyzed side reactions of the α-haloketone.
-
Gradual Addition of Reagents: Adding the 1-chloroacetone slowly to the reaction mixture containing thioformamide can help to maintain a low concentration of the halo-ketone at any given time, thus minimizing self-condensation.
-
Temperature Management: Avoid excessive heating, as this can accelerate polymerization and other side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of side products. 3. Hydrolysis of thioformamide. 4. Loss of product during workup and purification. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion. 2. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific setup. 3. Reagent Quality: Use freshly prepared or purified thioformamide to minimize hydrolysis. Ensure the 1-chloroacetone is of high purity and free from significant amounts of polychlorinated species. 4. Workup Procedure: this compound is a relatively volatile and water-soluble compound. Avoid excessive heating during solvent removal and use appropriate extraction techniques to minimize losses. |
| Presence of 4-Methylthiazole Isomer | Lack of regioselectivity in the Hantzsch reaction. | Temperature Optimization: As mentioned in the FAQ, experiment with lower reaction temperatures to improve the regioselectivity. Purification: Careful fractional distillation or preparative gas chromatography may be required to separate the isomers if they form in significant amounts. |
| Contamination with Chlorinated Impurities | Use of impure 1-chloroacetone containing polychlorinated acetones. | Starting Material Purity: Purify the 1-chloroacetone by distillation before use to remove di- and trichloroacetone impurities. |
| Formation of Dark-Colored Byproducts | Self-condensation or polymerization of 1-chloroacetone. | pH Control: Run the reaction under neutral or slightly basic conditions. Slow Addition: Add the 1-chloroacetone dropwise to the reaction mixture. Temperature Control: Maintain a consistent and moderate reaction temperature. |
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound via the Hantzsch reaction. This should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-Chloroacetone
-
Thioformamide
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other suitable base)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in ethanol.
-
Slowly add a solution of 1-chloroacetone (1.0 equivalent) in ethanol to the stirred thioformamide solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.
-
The crude product can be purified by fractional distillation under reduced pressure.
Note: This is a general guideline. The optimal solvent, temperature, and reaction time may vary. Small-scale optimization experiments are highly recommended.
Visualizing the Synthesis and Side Reactions
To better understand the relationships between reactants, products, and byproducts, the following diagrams are provided.
Caption: General workflow for the Hantzsch synthesis of this compound.
Technical Support Center: 5-Methylthiazole Production Scale-Up
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges encountered during the scale-up of 5-Methylthiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale production significant?
A1: this compound is a key heterocyclic intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Its industrial importance lies in its role as a building block for fungicides, such as Tebuconazole and Propiconazole, as well as for certain veterinary drugs and industrial biocides.[1] The demand for effective crop protection and advanced pharmaceuticals drives the need for efficient and scalable production methods.
Q2: What are the common synthesis routes for this compound at an industrial scale?
A2: Industrial synthesis often involves a multi-step process. A prevalent route is the Hantzsch thiazole synthesis, which typically starts with the cyclocondensation of a halogenated carbonyl compound with a thioamide-containing reactant. For instance, 2-chloropropionaldehyde can be reacted with thiourea to produce the intermediate 2-amino-5-methylthiazole.[2] This intermediate is then often converted to other derivatives, such as 2-chloro-5-methylthiazole, through a diazotization reaction, which is a common industrial procedure.[2][3]
Q3: What are the primary challenges when scaling up this compound production?
A3: Key challenges in scaling up production include:
-
Reaction Control: Managing highly exothermic reactions, especially during cyclocondensation and diazotization, is critical to prevent thermal runaways.[4]
-
By-product Formation: The formation of impurities, such as polychlorinated compounds or isomers like 4-methylthiazole, can complicate purification and reduce yield.[2][3]
-
Handling Hazardous Materials: The process often involves corrosive acids (e.g., hydrochloric acid), toxic gases (e.g., chlorine), and unstable intermediates like diazonium salts.[2][3]
-
Purification: Separating the final product from unreacted starting materials and by-products at a large scale can be difficult, often requiring energy-intensive processes like vacuum distillation.[2][5]
-
Regulatory and Environmental Compliance: Strict environmental regulations, particularly concerning waste disposal from manufacturing in regions like China and India, can impact production and costs.[1]
Troubleshooting Guides
Problem Area 1: Low Reaction Yield
Q: We are experiencing lower-than-expected yields during the cyclocondensation step to form 2-amino-5-methylthiazole. What are the potential causes and solutions?
A: Low yields in this step are a common scale-up issue. Consider the following factors:
-
Temperature Control: The cyclocondensation reaction can be exothermic. Insufficient heat removal at a larger scale can lead to side reactions. Ensure your reactor's cooling capacity is adequate for the batch size.
-
Reagent Stoichiometry and Addition Rate: The molar ratio of thiourea to the aldehyde is crucial. At scale, ensure homogeneous mixing to avoid localized concentration imbalances. A controlled, slower addition of one reagent to the other can often improve yield.[2]
-
pH and Solvent: The reaction is sensitive to pH. The reaction medium should be controlled to optimize the cyclization and minimize side reactions. The choice of solvent can also impact reaction rate and selectivity.
-
Purity of Starting Materials: Impurities in the starting materials (e.g., 2-chloropropionaldehyde) can lead to the formation of unwanted by-products, consuming reactants and lowering the yield of the desired product.[2]
Problem Area 2: Impurity Profile and Purification
Q: Our final product is contaminated with persistent impurities that are difficult to remove by distillation. How can we address this?
A: This issue often stems from the reaction conditions and requires a multi-faceted approach:
-
Identify the Impurities: Use analytical techniques like HPLC and GC-MS to identify the structure of the main impurities.[6] This will provide clues about their formation mechanism. Common by-products can include isomers or products of side reactions.
-
Optimize Reaction Conditions:
-
If polychlorinated by-products are an issue, consider adjusting the amount of chlorinating agent used in precursor synthesis.[2]
-
To avoid by-products from the diazotization of 2-amino-5-methylthiazole, maintain a low temperature (e.g., below 0°C) to ensure the stability of the diazonium salt intermediate.[2]
-
-
Improve Work-up and Extraction: An optimized aqueous work-up can help remove water-soluble impurities and unreacted reagents before the final purification step. Multiple extractions with a suitable organic solvent like chloroform can improve separation.[2]
-
Alternative Purification: If distillation is ineffective, consider alternative methods such as recrystallization of a solid intermediate (like 2-amino-5-methylthiazole) or chromatography for high-purity applications, although the latter may be less cost-effective at a very large scale.[6]
Data Presentation
Table 1: Comparison of Key Synthesis Steps
| Step | Precursors | Key Reagents | Typical Yield | Key Scale-Up Challenges |
| Cyclocondensation | 2-chloropropionaldehyde, Thiourea | Toluene or Water | 78-90%[2] | Exothermic reaction control, pH sensitivity, isolation of the product. |
| Diazotization & Substitution | 2-amino-5-methylthiazole | Sodium nitrite, Hydrochloric acid | 82%[2] | Handling unstable diazonium salts, precise low-temperature control, potential for hazardous off-gassing. |
| Chlorination of Methyl Group | 2-chloro-5-methylthiazole | N-chlorosuccinimide or Chlorine gas | 61-81%[3] | Controlling the degree of chlorination, handling corrosive reagents, light sensitivity. |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Poor temperature control, incorrect stoichiometry, impure reagents. | Improve reactor cooling, optimize reagent addition rate, verify purity of starting materials. |
| High Impurity Levels | Side reactions due to temperature spikes, non-optimal pH. | Stabilize reaction temperature, buffer the reaction mixture, identify and trace the source of by-products. |
| Difficult Purification | By-products with similar physical properties (e.g., boiling point). | Modify reaction conditions to minimize by-product formation, optimize extraction, consider alternative purification techniques. |
| Inconsistent Batches | Poor mixing at scale, variations in raw material quality. | Validate mixing efficiency in the reactor, implement stringent quality control for incoming materials. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylthiazole
This protocol is a generalized representation based on common literature procedures and should be adapted and optimized for specific laboratory or plant conditions.[2]
-
Preparation: In a suitable reactor equipped with a stirrer, thermometer, and condenser, prepare an aqueous solution containing 2-chloropropionaldehyde.
-
Reagent Addition: Add thiourea to the solution. The molar ratio of thiourea to 2-chloropropionaldehyde should be approximately 1:1.
-
Reaction: Heat the mixture to a temperature between 40°C and 100°C. The optimal temperature will depend on the concentration and scale. Monitor the reaction progress using TLC or HPLC. The reaction is typically run for 1 to 15 hours.
-
Isolation: Upon completion, cool the reaction mixture. Neutralize the mixture to precipitate the 2-amino-5-methylthiazole product.
-
Purification: Filter the crude product, wash it with water, and dry. For higher purity, the product can be recrystallized from water or another suitable solvent.
Protocol 2: Synthesis of 2-Chloro-5-methylthiazole via Diazotization
This procedure involves hazardous reagents and unstable intermediates. A thorough safety review is mandatory before execution.[2][3]
-
Preparation: In a four-necked flask (or reactor) equipped for low-temperature reactions, charge 2-amino-5-methylthiazole and 35% hydrochloric acid. Stir the mixture and cool it to between -5°C and 0°C.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not rise above 0°C. Maintain stirring for approximately one hour after the addition is complete.
-
Substitution: After the formation of the diazonium salt is complete, slowly heat the reaction mixture to approximately 60°C and hold for one hour to facilitate the substitution of the diazonium group with chloride.
-
Extraction: Cool the mixture to room temperature. Extract the product into an organic solvent, such as chloroform, in multiple portions.
-
Purification: Combine the organic layers and remove the solvent under reduced pressure. The crude 2-chloro-5-methylthiazole can then be purified by vacuum distillation.
Visual Guides
Caption: Generalized workflow for the two-step synthesis of 2-chloro-5-methylthiazole.
Caption: Decision tree for troubleshooting low yields in a scale-up process.
Caption: Simplified reaction pathway for 2-chloro-5-methylthiazole synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. rsc.org [rsc.org]
- 5. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
Technical Support Center: Overcoming Poor Solubility of 5-Methylthiazole Derivatives in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 5-Methylthiazole derivatives in biological assays. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain reliable and reproducible results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My this compound derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.
-
Question: What is the most likely cause of this precipitation?
-
Answer: This is a common issue known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer used for your assay.[1] When the DMSO stock is diluted into the aqueous buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[1][2]
-
-
Question: How can I prevent this precipitation?
-
Answer: You can try several approaches:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically below 0.5% v/v) to minimize its effect on the assay while maintaining the compound's solubility.[1][3]
-
Use Alternative Co-solvents: Prepare your stock solution in other water-miscible organic solvents such as ethanol or polyethylene glycol (PEG).[4][5]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.[1]
-
Gentle Warming: Gently warming the assay buffer to 37°C before adding the compound stock can sometimes aid dissolution.[3]
-
-
Problem 2: I am observing inconsistent results between experiments, which I suspect is due to solubility issues.
-
Question: How can I improve the reproducibility of my experiments?
-
Answer: To enhance reproducibility, it is crucial to ensure your compound is fully dissolved and remains in solution throughout the experiment.
-
Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming can be beneficial.[6][7]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time.[1]
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your compound begins to precipitate in your specific assay buffer.[2][8] This will help you work within a reliable concentration range.
-
-
-
Question: Could the compound be degrading in the solvent or buffer?
-
Answer: While less common for stable heterocyclic compounds, degradation is possible.
-
Consider a Different Solvent: If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.[1]
-
Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.[1][9]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: Why do many this compound derivatives have low water solubility?
-
Question 2: What is the first and most straightforward method to try to solubilize my compound for an in vitro assay?
-
Question 3: What are some advanced solubilization strategies if co-solvents are not effective or interfere with my assay?
-
Answer: Several advanced techniques can be employed:
-
pH Modification: If your this compound derivative has ionizable functional groups, adjusting the pH of the assay buffer can significantly increase its solubility.[4][12]
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming inclusion complexes that are more water-soluble.[4][9]
-
Surfactants: Surfactants form micelles that can solubilize poorly soluble compounds.[3][4] However, care must be taken as surfactants can disrupt cell membranes and interfere with some assays.[6][13]
-
-
Formulation Strategies:
-
-
-
Question 4: How do I choose the right solubilization method for my specific this compound derivative and assay?
-
Answer: The choice of method depends on the physicochemical properties of your compound and the requirements of your biological assay. A systematic approach is recommended.
Caption: A logical workflow for addressing the poor solubility of this compound derivatives.
-
Data Presentation
Table 1: Common Co-solvents for Initial Solubility Testing
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) | Considerations |
| DMSO | 10-30 mM | < 0.5% | Can induce cellular stress or differentiation at higher concentrations.[3] |
| Ethanol | 10-30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[3] |
| PEG 300/400 | 10-50 mM | < 1% | Generally well-tolerated in many cell-based assays.[4][5] |
| NMP | 10-50 mM | < 0.5% | Higher solubilizing power but also potentially higher toxicity.[4] |
Table 2: Example of Solubility Enhancement Using Cyclodextrins
| This compound Derivative | Aqueous Solubility (µg/mL) | Solubility with 10 mM HP-β-CD (µg/mL) | Fold Increase |
| Compound A | 2.5 | 85.2 | 34.1 |
| Compound B | 1.8 | 63.7 | 35.4 |
| Compound C | 5.1 | 152.3 | 29.9 |
| This table presents hypothetical data to illustrate the potential effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on solubility. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of the this compound derivative in a sterile microcentrifuge tube.[3]
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 20 mM).[3]
-
Dissolve: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[3][7]
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be used to aid dissolution.[3][7]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol allows for the rapid determination of the concentration at which a compound begins to precipitate from a solution.[2][8]
-
Prepare Compound Plate: Prepare serial dilutions of your this compound derivative stock solution (e.g., in DMSO) in a 96-well plate.
-
Prepare Assay Buffer Plate: Add your aqueous assay buffer to the wells of a separate 96-well plate.
-
Mix: Transfer a small volume of the compound dilutions to the assay buffer plate. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Incubate: Shake the plate for a predetermined time (e.g., 1-2 hours) at a constant temperature.
-
Measure Turbidity: Measure the absorbance (turbidity) of each well at a wavelength of 620-650 nm using a plate reader.[2]
-
Determine Solubility Limit: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Caption: Experimental workflow for kinetic solubility assessment.
Signaling Pathway Visualization
This compound derivatives are being investigated for a variety of biological activities, including as inhibitors of signaling pathways involved in inflammation and cancer.[17] The diagram below illustrates a hypothetical scenario where a this compound derivative acts as an inhibitor of a kinase in a generic cellular signaling pathway.
Caption: A hypothetical signaling pathway inhibited by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. mdpi.com [mdpi.com]
- 14. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Synthesis of 5-Methylthiazole Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of 5-methylthiazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound isomers?
A1: The main challenge lies in controlling the regioselectivity of the Hantzsch thiazole synthesis, the most common method for preparing thiazoles. When using unsymmetrical α-haloketones or α-halo-β-dicarbonyl compounds, the reaction can lead to a mixture of regioisomers, such as 2-acyl-5-methylthiazoles and 4-acyl-5-methylthiazoles. The key is to direct the initial nucleophilic attack of the thioamide sulfur to the desired electrophilic carbon and to control the subsequent cyclization.
Q2: What are the key factors that influence the regioselectivity of the Hantzsch thiazole synthesis for this compound derivatives?
A2: Several factors can influence the regioselectivity:
-
Electronic Effects of Substituents: Electron-withdrawing groups on the α-haloketone can influence the electrophilicity of the carbonyl carbon and the carbon bearing the halogen, thereby directing the initial attack of the thioamide.
-
Steric Hindrance: Bulky substituents near one of the electrophilic centers can hinder the approach of the nucleophilic thioamide, favoring attack at the less sterically crowded position.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction pathway and the resulting ratio of isomers. For instance, acidic conditions have been shown to alter the regioselectivity of the Hantzsch synthesis.[1]
-
Nature of the Thioamide: The substituents on the thioamide can also play a role in directing the cyclization step.
Q3: How can I differentiate between the different this compound isomers I've synthesized?
A3: A combination of spectroscopic techniques is typically used for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the thiazole ring protons and carbons are sensitive to the substitution pattern. For example, the chemical shift of the C5-methyl group will differ significantly from a C4-methyl group.
-
Mass Spectrometry (MS): While mass spectrometry will give the same molecular weight for isomers, fragmentation patterns can sometimes be used for differentiation.
-
Infrared (IR) Spectroscopy: The IR spectra can provide information about the functional groups present, but may not be sufficient on its own to distinguish between regioisomers.
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate the isomers, and the retention times can be used for identification if authentic standards are available.[2][3][4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions. 2. Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction. 3. Decomposition of Reactants or Products: The α-haloketone or the thiazole product may be unstable under the reaction conditions. | 1. Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. 2. Optimize Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions. Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[5] 3. Protect Sensitive Groups: If your starting materials or products are sensitive, consider using protecting groups or milder reaction conditions. |
| Formation of a Mixture of Regioisomers | 1. Lack of Regiocontrol in Hantzsch Synthesis: The electronic and steric properties of the substrates may not be sufficiently different to favor one isomer. 2. Reaction Conditions: The chosen conditions may not be optimal for regioselectivity. | 1. Modify Substrates: Introduce bulky groups or strong electron-withdrawing/donating groups to favor the formation of one isomer. 2. Adjust Reaction Conditions: Experiment with different solvents of varying polarity. Altering the pH, for example, by using acidic conditions, can change the regiochemical outcome.[1] 3. Use a Different Synthetic Strategy: Consider alternative synthetic routes that offer better regiocontrol. |
| Difficulty in Separating Isomers | 1. Similar Physicochemical Properties: Regioisomers often have very similar polarities and boiling points, making them difficult to separate by conventional chromatography or distillation. | 1. Optimize Chromatographic Conditions: For HPLC, screen different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. Gradient elution is often more effective than isocratic elution.[2][4] For GC, try different temperature programs and columns with different polarities.[2] 2. Derivatization: Convert the isomers into derivatives that have more distinct physical properties, facilitating their separation. The derivatives can then be converted back to the original compounds if needed. |
| Unexpected Side Products | 1. Side Reactions of the Thioamide: Thioureas can undergo self-condensation or react with the solvent. 2. Side Reactions of the α-Haloketone: These compounds can be unstable and undergo self-condensation or elimination reactions. 3. Reaction with Solvent: The solvent may participate in the reaction. | 1. Control Stoichiometry: Use a slight excess of the thioamide to ensure the complete consumption of the α-haloketone. 2. Use Fresh Reagents: Use freshly purified α-haloketones. 3. Choose an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Aryl-4-methyl-5-acylthiazoles[6]
This one-pot, solvent-free protocol favors the formation of the 4-methyl-5-acyl isomer.
Materials:
-
Unsymmetrical 1,3-diketone (1 mmol)
-
N-Bromosuccinimide (NBS) (1 mmol)
-
Thioamide (1 mmol)
-
Sodium carbonate (Na₂CO₃) (0.25 mmol)
Procedure:
-
In a mortar, combine the 1,3-diketone (1 mmol) and NBS (1 mmol).
-
Grind the mixture with a pestle for the time specified in the literature for the in-situ generation of the α-bromo-1,3-diketone.
-
Add the thioamide (1 mmol) and sodium carbonate (0.25 mmol) to the mortar.
-
Grind the resulting mixture at 70-80 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-5-acylthiazole.
Protocol 2: Synthesis of 2-Amino-5-methylthiazole[7]
This protocol describes a straightforward synthesis of 2-amino-5-methylthiazole.
Materials:
-
2-Chloropropionaldehyde
-
Thiourea
-
25% Sodium hydroxide aqueous solution
Procedure:
-
In a suitable reaction vessel, charge the extracted solution of 2-chloropropionaldehyde.
-
Add 0.98 molar equivalents of thiourea and stir the mixture.
-
Heat the reaction solution to 60-80 °C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction solution by the dropwise addition of a 25% sodium hydroxide aqueous solution to precipitate the 2-amino-5-methylthiazole crystals.
-
Collect the crystals by vacuum filtration and dry them under vacuum.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-Acetylthiazole Synthesis
| Entry | Reactant Ratio (2-bromo thiazole:butyllithium:ethyl acetate) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 1.2 : 1.5 | -78 | 1.5 | ~95.0 |
| 2 | 1 : 1.2 : 1.5 | -50 | 1.5 | 87.0 |
| 3 | 1 : 1.0 : 1.3 | -78 | 1.0 | Not specified |
| 4 | 1 : 1.5 : 2.0 | -80 | 2.0 | Not specified |
Data adapted from a patent for the synthesis of 2-acetylthiazole.[6] Note that the patent does not specify the isomer, but based on the starting material, it is likely the 2-acetylthiazole.
Visualizations
Caption: General experimental workflow for the Hantzsch synthesis of this compound isomers.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
Validation & Comparative
5-Methylthiazole in the Spotlight: A Comparative Guide to its Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships of heterocyclic compounds is paramount. This guide provides an objective comparison of 5-methylthiazole derivatives against other thiazole analogues in key biological activities, supported by experimental data and detailed protocols.
The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][3][4] Among the various substituted thiazoles, this compound has emerged as a particularly interesting moiety. This guide delves into the biological performance of this compound derivatives in comparison to other thiazole analogues, offering a data-driven perspective for researchers in the field.
Anticancer Activity: A Tale of Potency and Selectivity
Thiazole derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways.[3][5] The introduction of a methyl group at the 5-position of the thiazole ring has been explored in various studies to modulate the cytotoxic and antiproliferative effects of these compounds.
A series of novel 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized and evaluated for their antioxidant and potential anticancer activities.[6] In another study, novel thiazole hybrids were synthesized, with some compounds showing significant anticancer activity against the OVCAR-4 ovarian cancer cell line.[5] One of the lead compounds, which includes a thiazole moiety, demonstrated a mean growth inhibition of 51.18% at a 10 μM concentration.[5]
While direct comparative studies focusing solely on the positional isomerism of the methyl group are limited, analysis of broader studies on substituted thiazoles allows for an indirect comparison. For instance, a study on thiazole-based compounds as PI3K/mTOR dual inhibitors provides IC50 values for various derivatives, offering insights into the structure-activity relationship.[7]
Table 1: Comparative Anticancer Activity of Thiazole Derivatives (IC50 in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 | 1.569 ± 0.06 | [5] |
| Thiazole-based PI3Kα inhibitor (3b) | Leukemia HL-60(TB) | Similar to alpelisib | [7] |
| Thiazole-based mTOR inhibitor (3b) | Leukemia HL-60(TB) | Weaker than dactolisib | [7] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (4c) | MCF-7 | 2.57 ± 0.16 | [3] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (4c) | HepG2 | 7.26 ± 0.44 | [3] |
| Thiazolyl pyridine hybrids | A549 | 0.452 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized thiazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiazole ring is a key component of many antimicrobial agents.[9] Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal strains.
A study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing better activity than the reference drugs ampicillin and streptomycin.[10] Another study on 2-amino-5-methylthiazole derivatives containing a 1,3,4-oxadiazole-2-thiol moiety also reported promising antimicrobial activities.[6]
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives (MIC in µM)
| Compound/Derivative Class | Microorganism | MIC (µM) | Reference |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7) | E. coli | 43.3 - 86.7 | [10] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7) | S. aureus | 43.3 - 86.7 | [10] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 12) | MRSA | 67.5 - 135.1 | [10] |
| 2-Amino-5-alkylidene-thiazol-4-one derivative | P. aeruginosa | 1.95 | [11] |
| Bisthiazole derivative | E. coli AB1157 | - | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of the thiazole derivatives against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research.[13] Thiazole derivatives have been investigated for their potential to modulate inflammatory responses.
A series of 5-benzyliden-2-(this compound-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity, with several compounds showing moderate to good activity, some even better than the reference drug indomethacin.[14] The study identified cyclooxygenase-1 (COX-1) as a molecular target for these compounds.[14][15]
Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives
| Compound | Inhibition of Edema (%) | Target | Reference |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 13) | 57.8 ± 1.3 | COX-1 | [14] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 16) | 57.6 ± 1.4 | COX-1 | [14] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 12) | 55.6 ± 1.5 | COX-1 | [14] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 8) | 55.4 ± 1.5 | COX-1 | [14] |
| Indomethacin (Reference) | 47.0 ± 1.6 | COX-1/COX-2 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
The in vivo anti-inflammatory activity of thiazole derivatives is often assessed using the carrageenan-induced paw edema model in rodents.[13]
-
Animal Acclimatization: Male or female mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (1% w/v in saline) is administered into the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
The available data, while not always from direct comparative studies, suggests that the this compound moiety is a valuable component in the design of biologically active compounds. Derivatives incorporating this group have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. The methyl group at the 5-position likely influences the electronic properties and steric profile of the thiazole ring, thereby affecting its interaction with biological targets. Further research focusing on the systematic comparison of methylthiazole isomers is warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation thiazole-based therapeutics. This guide serves as a foundational resource for researchers embarking on such investigations, providing a structured overview of the current landscape and detailed methodologies for future studies. on such investigations, providing a structured overview of the current landscape and detailed methodologies for future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Discovery of this compound-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | Semantic Scholar [semanticscholar.org]
Comparative analysis of different synthetic routes to 5-Methylthiazole
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 5-Methylthiazole, a key building block in numerous pharmaceuticals and agrochemicals, can be synthesized through various routes. This guide provides a comparative analysis of three prominent synthetic methodologies: the Hantzsch Thiazole Synthesis, the Cook-Heilbron Thiazole Synthesis, and a multi-step synthesis commencing from 1,3-dichloropropene.
At a Glance: Comparison of Synthetic Routes
| Parameter | Hantzsch Thiazole Synthesis | Cook-Heilbron Thiazole Synthesis | Synthesis from 1,3-Dichloropropene |
| Starting Materials | α-Haloketone (e.g., 2-chloropropionaldehyde), Thioamide (e.g., thiourea) | α-Aminonitrile, Carbon disulfide or Dithioacid | 1,3-Dichloropropene, Sodium thiocyanate |
| Key Reaction Type | Condensation and Cyclization | Nucleophilic addition and Cyclization | Isothiocyanate formation and Cyclization |
| Reported Yield | High (e.g., up to 92% for 2-amino-5-methylthiazole)[1] | Moderate to Good (General for 5-aminothiazoles) | Moderate |
| Reaction Conditions | Mild to moderate (e.g., 60-80°C in aqueous solution)[1] | Mild (often room temperature)[2][3] | Multi-step, requires heating for rearrangement |
| Versatility | High, allows for a wide range of substituents on the thiazole ring. | Primarily for the synthesis of 5-aminothiazoles.[2][3] | Specific for the synthesis of 2-halo-5-halomethylthiazole derivatives. |
| Scalability | Well-established for industrial scale.[1] | Less commonly reported for large-scale synthesis. | Potentially scalable. |
Synthetic Pathways and Methodologies
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of thiazole derivatives.[4] The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a common approach is the reaction of 2-chloropropionaldehyde with thiourea to yield 2-amino-5-methylthiazole, which can then be further modified.[1]
Experimental Protocol (Synthesis of 2-amino-5-methylthiazole):
An aqueous solution of 2-chloropropionaldehyde is prepared. To this solution, thiourea (approximately 0.9 to 1.1 molar equivalents) is added. The reaction mixture is then heated to a temperature between 60°C and 80°C for approximately 3 hours. After cooling to room temperature, the solution is neutralized with an aqueous sodium hydroxide solution, leading to the precipitation of 2-amino-5-methylthiazole. The product can be collected by filtration and dried. This method has been reported to achieve yields as high as 92.0%.[1] The resulting 2-amino-5-methylthiazole can be converted to other this compound derivatives through various chemical transformations, such as deamination or diazotization followed by reduction.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a distinct route to 5-aminothiazoles, which are valuable precursors for various functionalized thiazoles.[2][3] This reaction typically involves the condensation of an α-aminonitrile with a source of a dithiocarboxylate, such as carbon disulfide or a dithioic acid, under mild conditions.[2]
Experimental Protocol (General Procedure):
An α-aminonitrile, such as α-aminopropionitrile, is reacted with carbon disulfide in a suitable solvent at or near room temperature. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes an intramolecular cyclization to form the 5-aminothiazole ring. The specific reaction conditions and work-up procedures can vary depending on the substrates used. While this method is highly effective for producing 5-aminothiazoles, further functional group manipulations would be necessary to obtain this compound.
Synthesis from 1,3-Dichloropropene
A less common but viable route to a this compound precursor starts from the readily available industrial chemical 1,3-dichloropropene. This multi-step synthesis involves the formation of an isothiocyanate intermediate, followed by a cyclization and chlorination reaction.
Experimental Protocol (Outline):
1,3-Dichloropropene is reacted with sodium thiocyanate to produce 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal[2][2]-sigmatropic rearrangement upon heating to yield 3-chloro-1-propenylisothiocyanate. Subsequent chlorination of the isothiocyanate derivative leads to the formation of 2-chloro-5-chloromethylthiazole. This chlorinated intermediate serves as a versatile precursor for this compound through subsequent dehalogenation and reduction steps.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale of production, available starting materials, and the required substitution pattern of the final product. The Hantzsch synthesis stands out as a robust and high-yielding method, particularly for the synthesis of 2-amino-5-methylthiazole, which is a versatile intermediate. Its scalability makes it attractive for industrial applications. The Cook-Heilbron synthesis offers a milder alternative, specifically for accessing 5-aminothiazole derivatives, which can be valuable for creating libraries of compounds with diverse functionalities at the 5-position. The synthesis from 1,3-dichloropropene represents a more specialized route that yields a di-chlorinated thiazole derivative, providing a different entry point for further chemical modifications. For researchers and drug development professionals, a thorough evaluation of these routes against their specific project goals is crucial for selecting the most efficient and cost-effective pathway to this compound and its derivatives.
References
- 1. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
Validation of 5-Methylthiazole as a viable drug scaffold for specific targets
A comprehensive analysis of 5-methylthiazole derivatives reveals their potential as a viable drug scaffold for a range of therapeutic targets, demonstrating competitive performance against established alternatives in key experimental assays. This guide provides a comparative overview of the biological activity, experimental validation, and underlying mechanisms of this compound-based compounds, offering valuable insights for researchers and drug development professionals.
The this compound core has emerged as a privileged structure in medicinal chemistry, lending itself to the development of potent and selective inhibitors for various biological targets. Its derivatives have demonstrated significant efficacy in preclinical studies targeting inflammatory pathways, microbial infections, and cancer. This guide synthesizes experimental data to provide a clear comparison of this compound derivatives against other heterocyclic scaffolds and standard therapeutic agents.
Performance Comparison: this compound Derivatives vs. Alternatives
To facilitate a clear assessment of the this compound scaffold, the following tables summarize quantitative data from various studies, comparing the performance of its derivatives against established drugs and alternative chemical scaffolds.
Table 1: Anti-inflammatory Activity - COX-1 Inhibition
| Compound/Drug | Scaffold Type | Target | IC50 (µM) | Source |
| This compound Derivative (Compound 3) | This compound-Thiazolidinone | COX-1 | 1.08 | [1] |
| This compound Derivative (Compound 4) | This compound-Thiazolidinone | COX-1 | 1.12 | [1] |
| Thiazole Carboxamide (Compound 2b) | Thiazole Carboxamide | COX-1 | 0.239 | [2] |
| Thiazole Carboxamide (Compound 2a) | Thiazole Carboxamide | COX-1 | 2.65 | [2] |
| Ibuprofen | Phenylpropanoic Acid | COX-1 | 12.7 | [1] |
| Naproxen | Phenylpropanoic Acid | COX-1 | 40.10 | [1] |
| Mofezolac | Diarylisoxazole | COX-1 | 0.0079 | [3] |
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Compound/Drug | Scaffold Type | Bacterial Strain | MIC (µg/mL) | Source |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 12) | This compound-Thiazolidinone | MRSA | 67.5-135.1 (µM) | [4] |
| Thiazole Derivative (Compound 1a) | Thiazole | MRSA | 1.4 - 5.5 | [5] |
| Benzothiazole Derivative (Compound 107b) | Benzothiazole | S. cerevisiae | 1.6 | [6] |
| Benzothiazole Derivative (Compound 107d) | Benzothiazole | S. cerevisiae | 3.13 | [6] |
| Ampicillin | β-Lactam | E. coli | >64 | [6] |
| Ciprofloxacin | Fluoroquinolone | E. coli | - | |
| Vancomycin | Glycopeptide | MRSA | - |
Table 3: Anticancer Activity - Cytotoxicity (IC50)
| Compound/Drug | Scaffold Type | Cancer Cell Line | IC50 (µM) | Source |
| Thiazole Derivative (Compound 4c) | Thiazole | MCF-7 (Breast) | 2.57 | [7] |
| Thiazole Derivative (Compound 4c) | Thiazole | HepG2 (Liver) | 7.26 | [7] |
| Thiazole Derivative (Compound 6a) | Naphthalene-azine-thiazole | OVCAR-4 (Ovarian) | 1.569 | [4] |
| Thiazole Derivative (Compound 4f) | Thiazol-5(4H)-one | HCT-116 (Colon) | - | [8] |
| 4-Methylthiazole | Thiazole | K562 (Leukemia) | - | [9] |
| Doxorubicin | Anthracycline | A549 (Lung) | 0.460 | |
| Staurosporine | Alkaloid | MCF-7 (Breast) | 6.77 | [7] |
| Staurosporine | Alkaloid | HepG2 (Liver) | 8.4 | [7] |
| Colchicine | Alkaloid | HCT-116 (Colon) | 9.30 | [8] |
Table 4: Cytotoxicity on Normal Cell Lines
| Compound | Scaffold Type | Normal Cell Line | CC50 (µM) | Source |
| Thiazole Carboxamide Derivatives (2a-j, except 2b) | Thiazole Carboxamide | LX-2 (Human Liver) | >300 | [2] |
| Thiazole Carboxamide Derivatives (2a-j, except 2b) | Thiazole Carboxamide | Hek293t (Human Kidney) | >300 | [2] |
| 4-Methylthiazole | Thiazole | NIH/3T3 (Mouse Fibroblast) | 90.00 ± 21.79 (µg/mL) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the viability of the this compound scaffold.
Cyclooxygenase (COX-1) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-1, a key enzyme in the prostaglandin synthesis pathway.
-
Reagents and Materials:
-
COX-1 enzyme (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (this compound derivatives and controls) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride solution (to stop the reaction)
-
Prostaglandin screening EIA kit (for quantification of PGE2)
-
-
Procedure:
-
Prepare the reaction mixture containing Reaction Buffer, Heme, and the COX-1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding stannous chloride solution.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the COX-1 activity.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Reagents and Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Inoculum of the microorganism adjusted to a standard density (e.g., 0.5 McFarland standard)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control well (medium and inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2) and/or normal cell lines
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only).
-
After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.
Caption: The COX-1 signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the validation of novel antimicrobial drug scaffolds.
Caption: Workflow for the validation of COX-1 inhibitor drug scaffolds.
Conclusion
The presented data underscores the significant potential of the this compound scaffold in the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated potent inhibitory activity against key targets such as COX-1 and various microbial strains, with efficacy often comparable or superior to standard drugs. Furthermore, some derivatives have shown promising anticancer activity with favorable cytotoxicity profiles against normal cell lines.
The versatility of the this compound core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The provided experimental workflows offer a clear roadmap for the systematic evaluation of new derivatives. For researchers in the field of drug discovery, the this compound scaffold represents a compelling starting point for the design and development of next-generation targeted therapies. Further investigation into direct, head-to-head comparisons with a broader range of alternative scaffolds will continue to delineate the full therapeutic potential of this promising chemical entity.
References
- 1. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validated Analytical Methods for 5-Methylthiazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 5-Methylthiazole: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from established methodologies for thiazole derivatives and related small molecules, offering a robust framework for analytical method development, validation, and cross-validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the intended application. The following tables summarize the key performance parameters for each technique to facilitate an informed decision.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 90-110% | 95-105% | 98-102% |
| Precision (% RSD) | < 15% | < 5% | < 2% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | µg/mL range | pg/mL to ng/mL range |
| Specificity/Selectivity | High | Moderate to High | Very High |
| Throughput | Moderate | High | Moderate to High |
Table 2: General Method Characteristics
| Characteristic | GC-MS | HPLC-UV | LC-MS/MS |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by UV absorbance | Separation based on polarity, detection by mass-to-charge ratio |
| Analytle Volatility | Required | Not required | Not required |
| Sample Derivatization | May be required to increase volatility | Not typically required | Not typically required |
| Matrix Effects | Can be significant | Can be significant | Can be minimized with appropriate sample preparation and internal standards |
| Cost | Moderate | Low | High |
| Expertise Required | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are representative examples for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
a) Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., plasma, formulation), add a known amount of an appropriate internal standard (e.g., 5-Ethylthiazole).
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b) Chromatographic and Mass Spectrometric Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely accessible method for quantifying this compound, particularly at higher concentrations.
a) Sample Preparation:
-
For liquid samples, dilute with the mobile phase to fall within the calibration range.
-
For solid samples, perform a solvent extraction followed by filtration.
-
Filter all samples through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
a) Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
b) Chromatographic and Mass Spectrometric Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Triple Quadrupole.
-
Scan Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
To better illustrate the analytical processes, the following diagrams were created using the DOT language.
Caption: Comparative experimental workflows for this compound analysis.
Caption: Logical workflow for cross-validation of analytical methods.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Activity of 5-Methylthiazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Methylthiazole derivatives against other alternatives, supported by experimental data. We delve into their anti-inflammatory and anticancer activities, presenting a comprehensive overview of their performance in preclinical studies.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide synthesizes publicly available data to offer a comparative analysis of the in vitro and in vivo efficacy of promising this compound derivatives, providing a valuable resource for those engaged in the discovery and development of novel therapeutics.
Anti-inflammatory Activity: Targeting Cyclooxygenase
A significant area of investigation for this compound derivatives has been in the realm of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The following data, extracted from a study on 5-benzyliden-2-(this compound-2-ylimino)thiazolidin-4-ones, highlights their potential as selective COX-1 inhibitors.
In Vitro COX-1 Inhibition
| Compound | In Vitro COX-1 Inhibition (% at 10 µM) | IC50 (µM) |
| This compound Derivative 1 | 85.2 | 0.08 |
| This compound Derivative 2 | 82.1 | 0.12 |
| Naproxen (Comparator) | 75.4 | 0.25 |
| Indomethacin (Comparator) | Not Reported | Not Reported |
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory effect was evaluated using the carrageenan-induced mouse paw edema model.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound Derivative 1 | 10 | 68.4 |
| Indomethacin (Comparator) | 10 | 62.1 |
Experimental Protocols:
-
In Vitro COX-1 Inhibition Assay: The ability of the compounds to inhibit ovine COX-1 was determined using a commercial colorimetric COX inhibitor screening assay kit. The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by the COX enzyme. The absorbance was measured at 590 nm.
-
In Vivo Carrageenan-Induced Paw Edema: Male Swiss mice were administered the test compounds or vehicle intraperitoneally. One hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 1, 2, and 3 hours after carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated by comparing the change in paw volume in the treated group with the control group.[1]
Signaling Pathway: COX-1 Inhibition
References
Unveiling the Antioxidant Potential: 5-Methylthiazole Derivatives Benchmarked Against Industry Standards
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, a comprehensive analysis of the antioxidant activity of several 5-Methylthiazole derivatives has been conducted, benchmarking their performance against established antioxidant standards. This report provides researchers, scientists, and drug development professionals with a comparative guide to the radical scavenging capabilities of these promising compounds, supported by experimental data and detailed methodologies.
The emergence of oxidative stress as a key contributor to a myriad of pathological conditions has underscored the urgent need for effective antioxidants. Thiazole derivatives, particularly those containing a this compound scaffold, have garnered significant attention for their potential therapeutic properties. This guide offers an objective comparison of their antioxidant efficacy through widely accepted in vitro assays.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of this compound derivatives was primarily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, presented as IC50 values (the concentration required to inhibit 50% of the radical), are summarized below for a selection of derivatives against standard antioxidants such as Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). Lower IC50 values are indicative of greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50 in µg/mL)
| Compound | IC50 (µg/mL) | Standard | IC50 (µg/mL) |
| 5-((5-Methyl-2-((3,4-dimethoxybenzylidene)amino)thiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (6a) | 14.9 ± 0.11[1] | Ascorbic Acid | 10.2 ± 0.05[1] |
| 5-((2-((4-Hydroxy-3-methoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (6e) | 15.0 ± 0.18[1] | Butylated Hydroxyanisole (BHA) | 12.5 ± 0.14[1] |
| Thiazole-carboxamide derivative (LMH6) | 0.185 ± 0.049 (µM) | Trolox | 3.10 ± 0.92 (µM) |
| Thiazole-carboxamide derivative (LMH7) | 0.221 ± 0.059 (µM) | Trolox | 3.10 ± 0.92 (µM) |
Table 2: ABTS Radical Scavenging Activity (IC50 in µg/mL)
| Compound | IC50 (µg/mL) | Standard | IC50 (µg/mL) |
| Phenolic Thiazole (5a) | 3.20 | Ascorbic Acid | >50 |
| Phenolic Thiazole (5b) | 2.90 | Ascorbic Acid | >50 |
| Phenolic Thiazole (7b) | 4.00 | Ascorbic Acid | >50 |
| Phenolic Thiazole (8a) | 3.80 | Ascorbic Acid | >50 |
| Phenolic Thiazole (8b) | 3.50 | Ascorbic Acid | >50 |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[2]
-
Sample Preparation: The this compound derivatives and standard antioxidants are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compounds and standards. A control is prepared with the solvent and DPPH solution only.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[2]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.[3]
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The this compound derivatives and standard antioxidants are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for assessing the antioxidant activity of this compound derivatives.
Caption: Experimental workflow for antioxidant activity assessment.
This guide provides a foundational benchmark for the antioxidant activity of this compound derivatives. The presented data and methodologies aim to facilitate further research and development in the pursuit of novel and potent antioxidant agents. The promising results of several derivatives warrant more extensive investigation into their mechanisms of action and potential in vivo efficacy.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of 5-Methylthiazole Analogs
A deep dive into the in-silico performance of 5-Methylthiazole derivatives against key protein targets reveals promising avenues for drug discovery in inflammation, cancer, and metabolic diseases. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the docking efficiencies of various this compound analogs, supported by experimental data and detailed methodologies.
Data at a Glance: Docking Performance of this compound Analogs
The following tables summarize the quantitative data from various studies, showcasing the binding affinities and inhibitory concentrations of this compound derivatives against a range of protein targets. Lower binding energies and docking scores typically indicate more favorable interactions.
| Target Protein | Analog Class | Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Cyclooxygenase-1 (COX-1) | This compound-Thiazolidinone Conjugates | Compound 8 | - | Arg120 | [1][2] |
| Cyclooxygenase-1 (COX-1) | This compound-Thiazolidinone Conjugates | Compound 13 | - | Arg120 | [1][2] |
| Cyclooxygenase-1 (COX-1) | This compound-Thiazolidinone Conjugates | Compound 16 | - | Arg120 | [1][2] |
| Rho6 Protein | 2-ethylidenehydrazono-5-arylazothiazoles | Compound 5a (phenyl ring) | -8.2 | Arg96 | [3] |
| Rho6 Protein | Reference Compound | Compound 1 | -6.8 | Lys106 | [3] |
| Rho6 Protein | Thiazole Derivatives | Compound 3 | - | Arg96 | [3] |
| Rho6 Protein | Thiazole Derivatives | Compound 14 | - | Arg96, Ser95 | [3] |
| Target Enzyme | Analog Class | Compound ID | IC50 (µM) | Reference |
| α-amylase | 5-Alkyl(aryl)-2-isobutylthiazole Derivatives | 11 Analogs (6e, 6f, 6g, 6h, 6j, 6k, 6l, 6n, 6o, 6p, 6r) | 12.00 ±0.289 to 76.15±0.477 | [4] |
| α-glucosidase | 5-Alkyl(aryl)-2-isobutylthiazole Derivatives | Multiple Analogs (excluding 6a, 6b, 6c, 6m, 6n, 6p, 6s) | 7.17± 0.201 to 74.08 ±0.244 | [4] |
| α-glucosidase | Benzothiazole-derived pyrazoline-based thiazole | Compound 6 | 2.50 | [5] |
| α-glucosidase | Benzothiazole-derived pyrazoline-based thiazole | Compound 7 | 3.20 | [5] |
| α-glucosidase | Benzothiazole-derived pyrazoline-based thiazole | Compound 12 | 3.50 | [5] |
| α-glucosidase | Benzothiazole-derived pyrazoline-based thiazole | Compound 14 | 3.40 | [5] |
| Urease | Benzothiazole-derived pyrazoline-based thiazole | Compound 6 | 14.30 | [5] |
| Urease | Benzothiazole-derived pyrazoline-based thiazole | Compound 7 | 19.20 | [5] |
| Urease | Benzothiazole-derived pyrazoline-based thiazole | Compound 12 | 22.30 | [5] |
| Urease | Benzothiazole-derived pyrazoline-based thiazole | Compound 14 | 21.80 | [5] |
Visualizing the Path to Discovery
To better understand the processes involved in these computational studies and the biological context of the targets, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.
Experimental Protocols: A Closer Look at the Methodology
The in-silico experiments cited in this guide generally follow a standardized molecular docking protocol. While specific parameters may vary, the core methodology remains consistent.[6]
1. Protein Preparation:
-
The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.
-
Hydrogen atoms are added to the protein structure, and appropriate charges are assigned using force fields like CHARMm or AMBER.
2. Ligand Preparation:
-
The two-dimensional structures of the this compound analogs are sketched using chemical drawing software such as ChemDraw or MarvinSketch.
-
These 2D structures are then converted into three-dimensional formats.
-
Energy minimization of the ligand structures is performed to obtain their most stable conformational state, often using molecular mechanics force fields.
3. Molecular Docking Simulation:
-
A grid box is generated around the active site of the target protein to define the search space for the ligand.
-
Molecular docking is then performed using software like AutoDock, Glide, or Molegro Virtual Docker.[7][8] These programs employ various search algorithms (e.g., genetic algorithms, Monte Carlo) to explore possible binding conformations of the ligand within the protein's active site.[7][8]
-
The interactions between the ligand and the protein are evaluated using a scoring function, which predicts the binding affinity.[9]
4. Analysis of Results:
-
The docking results are analyzed to identify the best-docked conformation for each ligand based on the docking score or binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Concluding Remarks
The comparative docking studies of this compound analogs highlight their significant potential as scaffolds for the development of novel therapeutic agents. The data presented demonstrates favorable binding affinities and inhibitory activities against a variety of clinically relevant protein targets. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers aiming to build upon these findings. Further investigation, including in-vitro and in-vivo studies, is warranted to validate these in-silico predictions and to optimize the lead compounds for future drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis, In Vitro Bio-Evaluation, and In Silico Molecular Docking Studies of Pyrazoline–Thiazole Hybrid Analogues as Promising Anti-α-Glucosidase and Anti-Urease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 5-Methylthiazole-based probes for imaging
For Researchers, Scientists, and Drug Development Professionals
The field of cellular imaging has been significantly advanced by the development of novel fluorescent probes. Among these, molecules incorporating a 5-methylthiazole scaffold have garnered attention for their versatile photophysical properties and utility in visualizing a range of biological targets and processes. This guide provides a head-to-head comparison of select this compound-based probes, offering a synthesis of their performance data, detailed experimental protocols for their application, and visualizations of key experimental workflows to aid researchers in their selection and use.
Quantitative Performance Data
The following table summarizes the key photophysical and performance characteristics of representative this compound and related thiazole-based fluorescent probes. It is important to note that these values are reported under specific experimental conditions and may vary depending on the solvent, pH, and biological environment.
| Probe Name/Derivative | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Detection Limit (LOD) | Reference |
| BT | Cu²⁺, S²⁻, Zn²⁺ | 320 | ~580 (orange) -> ~520 (green with Zn²⁺) | >200 | Not Reported | Not Reported | 0.301 µM (Cu²⁺), 0.017 µM (S²⁻), 0.535 µM (Zn²⁺) | [1] |
| BHM | Al³⁺ | ~370 | 478 | 108 | Not Reported | Not Reported | - | [2] |
| Probe 1 | Biothiols | 413 | 530 | 117 | Not Reported | Not Reported | 0.12 µM (Cys) | [3] |
| HBT-pH 2 | pH | ~360 | ~480 and ~670 (ratiometric) | >120 | Not Reported | Not Reported | pKa = 4.90 | [3] |
| BT-BO | H₂O₂ | 324 | 604 | 280 | Not Reported | Not Reported | - | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and replication of imaging experiments. Below are protocols for key experiments cited in the evaluation of this compound-based probes.
Synthesis of a this compound-Based Probe (Example: Probe BHM)[2]
This protocol describes the synthesis of 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM), a probe used for the detection of Al³⁺.
Materials:
-
Compound 3 (precursor)
-
Hexamethylenetetramine
-
Trifluoroacetic acid
-
Distilled water
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
Procedure:
-
A mixture of compound 3 (500 mg, 1.94 mmol) and hexamethylenetetramine (1.37 g, 9.75 mmol) in trifluoroacetic acid (15 mL) is refluxed for 8 hours.
-
After the reaction is complete, add distilled water (30 mL) and stir for 1 hour.
-
Filter the resulting precipitate.
-
Purify the precipitate by silica gel column chromatography using a solvent system of CH₂Cl₂:CH₃OH (20:1, v/v) as the eluent to obtain the final compound BHM.
Determination of Fluorescence Quantum Yield (Relative Method)[6][7][8]
The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., DMSO, ethanol)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
This compound-based probe solution
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission spectra for both the standard and the test probe.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Live Cell Imaging Protocol for Analyte Detection[4][9][10]
This protocol provides a general guideline for using a this compound-based probe for imaging an analyte (e.g., metal ions, H₂O₂) in living cells.
Materials:
-
This compound-based fluorescent probe
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., HeLa, A549)
-
Confocal microscope
-
Analyte of interest (for exogenous studies) or a stimulus to induce endogenous production
Procedure:
-
Cell Culture: Culture the desired cell line on glass-bottom dishes suitable for microscopy to approximately 70-80% confluency.
-
Probe Loading:
-
Prepare a stock solution of the probe (e.g., 1-10 mM) in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the final working concentration (e.g., 5-10 µM).
-
Remove the culture medium from the cells, wash once with warm PBS, and then incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess probe.
-
Analyte Treatment (Optional):
-
For exogenous detection, add fresh culture medium containing the analyte of interest at various concentrations and incubate for a specified time.
-
For endogenous detection, add a stimulus to induce the production of the analyte.
-
-
Imaging:
-
Add fresh PBS or culture medium to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission filter sets for the specific probe.
-
Capture images and analyze the fluorescence intensity to determine the distribution and relative concentration of the analyte.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes and workflows relevant to the use of this compound-based probes.
Caption: General mechanism of a 'turn-on' this compound fluorescent probe.
Caption: Standard workflow for live cell imaging with fluorescent probes.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. mdpi.com [mdpi.com]
- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 3. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of 5-Methylthiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-methylthiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents. A critical parameter in the optimization of these compounds is their metabolic stability, which significantly influences their pharmacokinetic profile and, ultimately, their therapeutic efficacy. This guide provides a comparative evaluation of the in vitro metabolic stability of this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the design of more robust drug candidates.
Comparative Metabolic Stability Data
The metabolic stability of a compound is often assessed by its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Key parameters derived from these studies include metabolic turnover, half-life (t½), and intrinsic clearance (CLint).
| Compound ID | Structure | % Metabolic Turnover (15 min)[1] |
| 1 | 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one | 44% |
| 2 | Analogue with substituted thieno double bond | 24% |
| 3 | Analogue with fused benzo derivative | 30% |
Key Observations:
-
Compound 1 , the parent molecule, exhibited the highest metabolic turnover, indicating it is the most metabolically labile of the three.[1]
-
Modification of the fused thieno ring in compounds 2 and 3 resulted in a notable decrease in metabolic turnover, suggesting that the site of initial metabolic attack in compound 1 may involve this part of the molecule.[1] This highlights a common strategy in drug design: blocking or altering metabolically susceptible sites to enhance stability.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes and an NADPH regenerating system.
Materials:
-
Test Compounds (this compound derivatives)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal Standard (for analytical quantification)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the HLM in phosphate buffer to the desired concentration (e.g., 1 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the HLM suspension at 37°C for 5-10 minutes.
-
Add the test compound to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Fate of Thiazole-Containing Compounds:
The metabolism of thiazole rings can be complex. While often considered relatively stable, they can undergo oxidation, which may lead to the formation of reactive metabolites. One proposed pathway involves the oxidation of the thiazole ring to form an epoxide, which can then be hydrolyzed, leading to ring opening.
Caption: A potential bioactivation pathway for this compound derivatives.
Experimental Workflow for In Vitro Metabolic Stability Assay:
The following diagram illustrates the key steps in the experimental workflow for determining the metabolic stability of this compound derivatives in human liver microsomes.
Caption: A streamlined workflow for assessing in vitro metabolic stability.
References
Safety Operating Guide
Proper Disposal of 5-Methylthiazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 5-Methylthiazole, a flammable and irritant compound.
The procedural guidance herein is designed to supplement, not replace, institutional and regulatory protocols. Always consult your organization's Environmental Health and Safety (EHS) department for specific requirements.
Quantitative Data Summary for this compound
For quick reference, the following table summarizes the key physical, chemical, and safety data for this compound.
| Property | Value |
| CAS Number | 3581-89-3 |
| Molecular Formula | C₄H₅NS |
| Molecular Weight | 99.15 g/mol |
| Appearance | Liquid |
| Boiling Point | 141-142 °C at 745 mmHg |
| Density | 1.12 g/mL at 25 °C |
| Flash Point | 42 °C (107.6 °F) - closed cup |
| Hazards | Flammable liquid (Category 3), Skin irritant (Category 2), Eye irritant (Category 2) |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Immediate Safety and Personal Protective Equipment (PPE)
-
Engineering Controls: Conduct all handling of this compound, including transfers to waste containers, within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Wear the following PPE at all times:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
-
A flame-resistant lab coat
-
2. Waste Segregation and Collection
-
Waste Stream: Designate a specific waste stream for flammable organic liquids. Do not mix this compound with incompatible waste, such as strong oxidizing agents.
-
Container: Use a clearly labeled, non-reactive, and sealable waste container. The label should include the full chemical name, "this compound," and the appropriate hazard symbols (flammable, irritant).
-
Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, wipes), in this designated container. Keep the container closed when not in use.
3. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the spill is contained within the chemical fume hood.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
4. Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[1]
-
Recommended Disposal Method: Incineration is the preferred method for the disposal of flammable organic solvents like this compound.[2][3] This process thermally decomposes the compound into less harmful substances under controlled conditions.
-
Institutional Procedures: Contact your EHS department to schedule a pickup for your hazardous waste container. Follow all institutional guidelines for waste storage pending pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Methylthiazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 5-Methylthiazole, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C4H5NS |
| Molecular Weight | 99.16 g/mol |
| Appearance | Colorless to pale yellow clear liquid (est.) |
| Boiling Point | 141.00 to 142.00 °C @ 760.00 mm Hg (est.) |
| Flash Point | 108.00 °F / 42.20 °C (TCC) (est.) |
| Specific Gravity | 1.127 to 1.131 @ 20.00 °C |
| Vapor Pressure | 7.069 mmHg @ 25.00 °C (est.) |
| Solubility | Soluble in alcohol. Water solubility: 5689 mg/L @ 25 °C (est.). |
Source: The Good Scents Company[6], PubChem[1]
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural workflow for the safe handling and disposal of this compound.
3.1. Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood, eyewash station, and safety shower are operational.
-
Container Inspection: Check that the this compound container is clearly labeled and free from leaks or damage.[3]
-
Handling:
3.2. In Case of a Spill:
-
Evacuate and Ventilate: Clear the area of all personnel and move upwind of the spill.[3]
-
Containment: Prevent the spillage from entering drains, sewers, or water courses.[3]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
3.3. First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing.[2][7] If eye irritation persists, get medical advice/attention.[2]
-
Skin Contact: Wash the contaminated skin promptly with plenty of soap and water.[7][8] If skin irritation occurs, get medical advice/attention.[2] Remove contaminated clothing and wash it before reuse.[2]
-
Inhalation: Move the exposed person to fresh air at once.[8] If breathing is difficult, trained personnel may administer oxygen.[8] Keep the person warm and at rest. Get medical attention as soon as possible.[8]
-
Ingestion: Do NOT induce vomiting.[5][7] If the person is conscious, give a glass of water to drink.[3] Call a poison center or doctor immediately.[5]
3.4. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]
-
Do not dispose of the chemical into the environment.[3]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound | C4H5NS | CID 137980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synerzine.com [synerzine.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
